Product packaging for Carminic Acid(Cat. No.:CAS No. 1343-78-8)

Carminic Acid

货号: B074029
CAS 编号: 1343-78-8
分子量: 492.4 g/mol
InChI 键: DGQLVPJVXFOQEV-JNVSTXMASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Carmine is a brilliant, light-stable red pigment derived from the aluminum-chelate complex of carminic acid, extracted from the female Dactylopius coccus insect. This natural colorant has been used for centuries, but in modern research, it serves as a critical tool in histology and cell biology. Its primary application is as a biological stain, particularly in histology where it is a key component of Mayer's hematoxylin and other formulations to selectively stain cell nuclei, chromatin, and other basophilic structures a deep crimson color, enabling clear visualization under a microscope. The mechanism involves the binding of the this compound-aluminum complex to basic nuclear proteins, such as histones. Beyond microscopy, Carmine is extensively used as a model natural dye in food science research to study colorant stability, encapsulation techniques, and interactions with other food components. It is also employed in microbiological media and as a pH indicator. This high-purity reagent is essential for researchers requiring a consistent, vibrant, and specific natural dye for a wide range of analytical and staining protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H20O13 B074029 Carminic Acid CAS No. 1343-78-8

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid
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InChI

InChI=1S/C22H20O13/c1-4-8-5(2-6(24)9(4)22(33)34)13(25)10-11(15(8)27)16(28)12(18(30)17(10)29)21-20(32)19(31)14(26)7(3-23)35-21/h2,7,14,19-21,23-24,26,28-32H,3H2,1H3,(H,33,34)/t7-,14-,19+,20-,21+/m1/s1
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InChI Key

DGQLVPJVXFOQEV-JNVSTXMASA-N
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Canonical SMILES

CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O
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Isomeric SMILES

CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
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Molecular Formula

C22H20O13
Record name CARMINIC ACID
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DSSTOX Substance ID

DTXSID9022817
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Molecular Weight

492.4 g/mol
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Physical Description

Carminic acid appears as dark purplish-brown mass or bright red or dark red powder. Darkens at 248 °F. Deep red color in water. Yellow to violet in acidic aqueous solutions. (NTP, 1992), Red to dark red, friable, solid or powder. Cochineal extract is generally a dark red liquid but can also be dried as a powder., Red crystals in methanol; bright red powder; deep red color in water; [HSDB], Dark purplish-brown or bright red solid; [Hawley] Deep violet fine crystals; [MSDSonline], Red powder; [TCI America MSDS] Silver-grey dried insects; [Merck Eurolab MSDS]
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Soluble in alcohol, concentrated sulfuric acid; slightly soluble in ether; practically insoluble in petroleum ether, benzene, chloroform, In water, 1.30 g/L (1.30X10+3 mg/L) at 25 °C
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Color/Form

Red monoclinic prisms from aqueous methanol, Dark, purplish-brown mass or bright-red powder, Deep red color in water; yellow to violet in acid solutions

CAS No.

1260-17-9, 1343-78-8, 1390-65-4
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Melting Point

Decomposes at 277 °F (NTP, 1992), 136 °C (decomposes), No distinct melting point; darkens at 120 °C
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Foundational & Exploratory

The Biosynthesis of Carminic Acid in Dactylopius coccus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carminic acid is a potent, naturally occurring red pigment synthesized by the scale insect Dactylopius coccus. For centuries, this anthraquinone C-glucoside has been utilized as a colorant in food, textiles, and cosmetics. Beyond its tinctorial properties, this compound and its derivatives are of increasing interest to the pharmaceutical industry due to their potential biological activities. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway in D. coccus, summarizing the current understanding of the enzymatic steps, relevant quantitative data, and general experimental methodologies for pathway investigation.

The Core Biosynthetic Pathway

The biosynthesis of this compound in Dactylopius coccus is a polyketide pathway, initiated from the condensation of acetyl-CoA and malonyl-CoA.[1][2] The pathway involves a series of enzymatic reactions catalyzed by a polyketide synthase (PKS), cyclases, monooxygenases, and a C-glucosyltransferase.[1][3] The key intermediates in the pathway include flavokermesic acid anthrone, flavokermesic acid, and kermesic acid.[1][4]

The proposed biosynthetic route commences with the formation of a hypothetical octaketide through the action of a PKS.[2] This octaketide then undergoes cyclization to form flavokermesic acid anthrone, the first cyclic intermediate in the pathway.[4] Subsequent oxidation steps, catalyzed by monooxygenases, are believed to convert flavokermesic acid anthrone to flavokermesic acid and then to kermesic acid. The final step in the biosynthesis is the C-glucosylation of kermesic acid to yield this compound, a reaction catalyzed by the C-glucosyltransferase DcUGT2.[1] There is also evidence to suggest that glucosylation can occur at the flavokermesic acid stage.[2]

Quantitative Data

Quantitative data on the biosynthesis of this compound directly within Dactylopius coccus is limited in the scientific literature. However, data on the yield of this compound from the insect and production in heterologous systems provide valuable insights.

ParameterValueOrganism/ConditionReference
This compound Yield
Ultrasound-Assisted Extraction49.2 ± 3.25% of dry weightDactylopius coccus
Conventional Extraction31.9 ± 3.4% of dry weightDactylopius coccus
Smallest Sterile Adult Females26.27% of dry weightDactylopius coccus
Heterologous Production
This compound Titer0.63 ± 0.02 mg/LEngineered Escherichia coli[5]
This compound Titer7580.9 µg/LEngineered Saccharomyces cerevisiae

Experimental Protocols

Detailed experimental protocols for the direct study of this compound biosynthesis in Dactylopius coccus are not extensively documented. The following are generalized methodologies based on studies of heterologous expression and characterization of the pathway's enzymes.

Heterologous Expression and Purification of Biosynthetic Enzymes
  • Gene Synthesis and Cloning: The coding sequences for the putative polyketide synthase, monooxygenases, and C-glucosyltransferase (e.g., DcUGT2) from D. coccus are synthesized and codon-optimized for expression in a suitable host, such as E. coli or S. cerevisiae. The genes are then cloned into appropriate expression vectors.

  • Host Transformation and Culture: The expression constructs are transformed into the chosen host organism. The recombinant strains are cultured under optimized conditions (e.g., temperature, media composition, and induction agent concentration) to maximize protein expression.

  • Protein Purification: The expressed enzymes, often with an affinity tag (e.g., His-tag), are purified from cell lysates using affinity chromatography. The purity and concentration of the enzymes are determined by SDS-PAGE and a protein assay (e.g., Bradford assay).

In Vitro Enzyme Assays
  • Polyketide Synthase (PKS) Activity Assay: A typical PKS assay involves incubating the purified PKS with the starter unit (acetyl-CoA) and the extender unit ([14C]-labeled malonyl-CoA) in a suitable buffer. The reaction products are then extracted and analyzed by thin-layer chromatography (TLC) and autoradiography or by liquid chromatography-mass spectrometry (LC-MS) to identify the polyketide products.

  • Monooxygenase Activity Assay: The activity of the monooxygenases can be assayed by incubating the purified enzyme with the substrate (e.g., flavokermesic acid anthrone or flavokermesic acid) and a cofactor (e.g., NADPH) in an appropriate buffer. The reaction is monitored for the consumption of the substrate and the formation of the hydroxylated product using high-performance liquid chromatography (HPLC) or LC-MS.

  • C-glucosyltransferase (DcUGT2) Activity Assay: The activity of DcUGT2 is determined by incubating the purified enzyme with the acceptor substrate (kermesic acid or flavokermesic acid) and the sugar donor (UDP-glucose) in a suitable reaction buffer. The formation of the C-glucoside product (this compound or its precursor) is monitored by HPLC or LC-MS.

Metabolite Extraction and Analysis from D. coccus
  • Sample Preparation: Dried D. coccus insects are ground into a fine powder.

  • Extraction: The powder is extracted with a suitable solvent system (e.g., water, ethanol, or a mixture) to solubilize this compound and its precursors. Extraction can be enhanced by methods such as sonication or heating.

  • Analysis: The extract is filtered and analyzed by HPLC or LC-MS to identify and quantify this compound and other pathway intermediates.

Mandatory Visualizations

Carminic_Acid_Biosynthesis cluster_start Starting Precursors cluster_pathway Core Biosynthetic Pathway Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Octaketide Hypothetical Octaketide PKS->Octaketide Cyclases Cyclases Octaketide->Cyclases FKA Flavokermesic Acid Anthrone Cyclases->FKA Monooxygenase1 Monooxygenase(s) FKA->Monooxygenase1 FK Flavokermesic Acid Monooxygenase1->FK Monooxygenase2 Monooxygenase(s) FK->Monooxygenase2 KA Kermesic Acid Monooxygenase2->KA DcUGT2 DcUGT2 (C-glucosyltransferase) KA->DcUGT2 CA This compound DcUGT2->CA

Caption: The proposed biosynthesis pathway of this compound in Dactylopius coccus.

Experimental_Workflow cluster_gene Gene Identification & Cloning cluster_protein Protein Expression & Purification cluster_analysis Enzyme Characterization & Analysis RNA_extraction RNA Extraction from D. coccus cDNA_synthesis cDNA Synthesis RNA_extraction->cDNA_synthesis Gene_identification Gene Identification (e.g., by homology) cDNA_synthesis->Gene_identification Cloning Cloning into Expression Vector Gene_identification->Cloning Host_transformation Host Transformation (e.g., E. coli) Cloning->Host_transformation Protein_expression Protein Expression & Induction Host_transformation->Protein_expression Cell_lysis Cell Lysis Protein_expression->Cell_lysis Purification Purification (e.g., Affinity Chromatography) Cell_lysis->Purification Enzyme_assay In Vitro Enzyme Assay Purification->Enzyme_assay Product_analysis Product Analysis (HPLC, LC-MS) Enzyme_assay->Product_analysis Kinetic_studies Kinetic Studies (Km, Vmax) Product_analysis->Kinetic_studies

Caption: A general experimental workflow for the characterization of biosynthetic enzymes.

Conclusion

The biosynthesis of this compound in Dactylopius coccus is a complex process involving a dedicated set of enzymes. While the general pathway has been elucidated, further research is required to fully characterize the kinetics and regulation of each enzymatic step within the insect. The heterologous production of this compound has not only confirmed the key enzymes involved but also opened up avenues for the sustainable production of this valuable natural product. The information and methodologies presented in this guide serve as a foundation for researchers and professionals seeking to further explore and exploit the biosynthetic machinery of this compound.

References

An In-depth Technical Guide to the Natural Sources and Biological Role of Carminic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of carminic acid, a natural anthraquinone colorant. It details its origins in nature, methods for its extraction and purification, and delves into its multifaceted biological roles, including its antioxidant, antitumor, and antimicrobial properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a C-glucosyl anthraquinone that is naturally synthesized by several species of scale insects as a defense mechanism against predators.[1] The most commercially significant source is the cochineal insect (Dactylopius coccus), a parasite of prickly pear cacti of the Opuntia genus.[1][2] Other notable producers include the Armenian cochineal (Porphyrophora hamelii) and the Polish cochineal (Porphyrophora polonica).[1] The female insects produce the highest concentrations of this compound.[3]

The concentration of this compound can vary depending on the insect species, its developmental stage, and the extraction method employed. Newborn cochineal insects have been found to contain approximately 3.0% this compound by body weight, while adult females contain around 1.5%.[4] However, when dried, the concentration of this compound in the insects can be significantly higher.

The following table summarizes the quantitative data on this compound content from its primary natural source, Dactylopius coccus.

Source MaterialPreparationThis compound Content (%)Reference(s)
Dactylopius coccusDried insects19–22%[2]
Dactylopius coccusDried insects (Grade #1)20-22%[5]
Dactylopius coccusDried insects94-98% of total dye[3]
Dactylopius coccus (females)Fresh weight~1.5%[4]
Dactylopius coccus (newborns)Fresh weight~3.0%[4]

Experimental Protocols: Extraction and Purification of this compound

The extraction of this compound from cochineal insects is a critical step in its isolation and purification. Various methods have been developed, ranging from traditional aqueous extractions to more modern, efficient techniques.

Conventional Aqueous Extraction

This method is the most traditional and widely used for the extraction of this compound.

Methodology:

  • Preparation of Insect Material: Dried cochineal insects are ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered insects are boiled in water or an aqueous-ammonia or sodium carbonate solution.[2] The mixture is stirred vigorously for 15-30 minutes to ensure maximum extraction of this compound.[5]

  • Filtration: The resulting solution is filtered to remove insoluble insect debris. A flocculant may be added to aid in the clarification of the extract.[5]

  • Precipitation: The pH of the clear extract is adjusted to 5.0-5.5 with the addition of citric acid.[5] An aluminum salt (alum) and a calcium salt are then added to the solution.[5]

  • Carmine Formation: The solution is boiled for 15-20 minutes, during which the aluminum/calcium salt of this compound, known as carmine, precipitates out of the solution.[5]

  • Isolation and Drying: The precipitated carmine is collected by filtration, washed, and then dried to yield a purified pigment.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is a more modern and efficient method that can significantly increase the yield of this compound.

Methodology:

  • Sample Preparation: Dried and ground cochineal insects are mixed with a solvent (e.g., a 1:20 g/mL ratio of insect powder to a methanol/water or ethanol/water solvent).[4]

  • Ultrasonic Treatment: The mixture is subjected to ultrasonic irradiation at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 15 minutes).[6]

  • Separation: The extract is separated from the solid insect residue by centrifugation or filtration.

  • Solvent Evaporation: The solvent is removed from the extract, typically under reduced pressure, to yield the crude this compound.

The following diagram illustrates a general workflow for the extraction and purification of this compound.

G cluster_extraction Extraction cluster_purification Purification (for Carmine) dried_insects Dried Cochineal Insects grinding Grinding dried_insects->grinding powdered_insects Powdered Insects grinding->powdered_insects extraction_step Aqueous or Solvent Extraction (e.g., boiling water, UAE) powdered_insects->extraction_step filtration Filtration extraction_step->filtration crude_extract Crude this compound Extract filtration->crude_extract ph_adjustment pH Adjustment (to 5.0-5.5) crude_extract->ph_adjustment salt_addition Addition of Alum/Calcium Salts ph_adjustment->salt_addition precipitation Precipitation salt_addition->precipitation collection_drying Collection and Drying precipitation->collection_drying carmine Purified Carmine Pigment collection_drying->carmine

Figure 1. General workflow for the extraction and purification of this compound to carmine.

Biological and Pharmacological Roles of this compound

Beyond its use as a natural colorant, this compound exhibits a range of biological activities that are of interest to the scientific and drug development communities.

Antioxidant Activity

This compound has demonstrated the ability to scavenge free radicals, which are implicated in a variety of disease states. Its antioxidant properties are attributed to its anthraquinone structure.

Quantitative Data:

AssayTest SubstanceIC50 ValueReference(s)
DPPH Radical ScavengingDactylopius opuntiae extract5729.6 µg/mL[2]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common method for evaluating the antioxidant activity of a compound.

Methodology:

  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.

  • Reaction Mixture: Different concentrations of this compound are added to the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.

Antitumor Activity

This compound has been investigated for its potential as an anticancer agent. Its proposed mechanisms of action include the induction of DNA damage in cancer cells and the inhibition of DNA topoisomerase.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

Methodology:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength of approximately 570 nm.

  • Calculation of Cell Viability: Cell viability is expressed as a percentage of the viability of untreated control cells.

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Antimicrobial Activity

Preliminary studies have suggested that this compound may possess antimicrobial properties, although this is an area that requires further investigation.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilutions: Serial dilutions of this compound are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the growth of the microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Interaction with the PTEN/Akt Signaling Pathway

Recent research has implicated this compound in the modulation of the PTEN/Akt signaling pathway, a critical pathway involved in cell growth, proliferation, and angiogenesis. One study found that a this compound-enriched cochineal extract promoted angiogenesis in a model of thyroid cancer by upregulating the expression of angiogenesis-related genes, namely Vegfb and its transcription factor Hif1a, which are downstream of the PTEN/Akt pathway.

The PTEN (phosphatase and tensin homolog) protein is a tumor suppressor that negatively regulates the PI3K/Akt signaling pathway. By dephosphorylating PIP3, PTEN prevents the activation of Akt. When PTEN is inhibited or its expression is reduced, Akt becomes constitutively active, leading to increased cell survival, proliferation, and angiogenesis.

The following diagram illustrates the proposed interaction of this compound with the PTEN/Akt signaling pathway, leading to the promotion of angiogenesis.

G cluster_pathway PTEN/Akt Signaling Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K pAkt p-Akt (Active) PIP3->pAkt activates PTEN PTEN PTEN->PIP3 dephosphorylates Akt Akt Akt->pAkt Hif1a Hif1α pAkt->Hif1a upregulates Vegfb Vegfb Hif1a->Vegfb upregulates Angiogenesis Angiogenesis Vegfb->Angiogenesis promotes carminic_acid This compound carminic_acid->Hif1a upregulates carminic_acid->Vegfb upregulates

Figure 2. Proposed modulation of the PTEN/Akt pathway by this compound.

Conclusion

This compound is a fascinating natural product with a rich history and a promising future. While its primary application has been as a natural red colorant, its diverse biological activities, particularly its antioxidant and potential antitumor properties, warrant further investigation. The detailed protocols and quantitative data provided in this guide are intended to facilitate further research into the pharmacological potential of this unique molecule. A deeper understanding of its mechanism of action, especially its interaction with key cellular signaling pathways like PTEN/Akt, could pave the way for its development as a novel therapeutic agent.

References

An In-depth Technical Guide to the Isomers of Carminic Acid and Their Chemical Equilibrium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of carminic acid, a natural anthraquinone glycoside widely used in the food, cosmetic, and pharmaceutical industries. The document delves into the chemical equilibrium between this compound and its primary isomers, presenting quantitative data, detailed experimental protocols for their analysis, and visualizations of the underlying chemical processes.

Introduction to this compound and its Isomers

This compound (CA) is a C-glycosyl anthraquinone, renowned for its vibrant red color.[1] In aqueous solutions, this compound exists in equilibrium with two of its isomers: 2-C-α-glucofuranoside of kermesic acid (DCIV) and 2-C-β-glucofuranoside of kermesic acid (DCVII).[2][3][4] This equilibrium is a crucial aspect of the chemistry of cochineal-derived colorants, influencing their stability, color properties, and biological activity.

Beyond this anomerization, the polyhydroxyanthraquinone structure of this compound also allows for the potential of keto-enol tautomerism, a phenomenon common to carbonyl compounds that can significantly impact their chemical reactivity and spectroscopic properties.

Chemical Equilibrium Between this compound and its Anomers

The primary isomeric equilibrium of this compound involves the interconversion between the pyranose form (this compound) and the furanose anomers (DCIV and DCVII).

Quantitative Equilibrium Data

Kinetic studies have elucidated the equilibrium constants (K) and kinetic rate constants (k) for the interconversion of this compound (CA), DCIV, and DCVII in an aqueous solution at 24°C.[2] this compound is the most stable isomer, with the equilibrium strongly favoring its formation.[2]

CompoundEquilibrium Constant (K) (mol/L) at 24°C[2]
This compound (CA)1.22 x 10⁻⁷
DCIV2.61 x 10⁻³
DCVII2.36 x 10⁻³
ReactionKinetic Rate Constant (k) (d⁻¹) at 24°C[2]
Degradation of DCIV0.901
Degradation of DCVII1.102
Formation of CA from remaining DCIV0.146
Formation of CA from produced DCVII0.148
Factors Influencing the Equilibrium

Temperature: The rate of equilibration is dependent on temperature. At 40°C, the conversion of DCIV and DCVII to this compound is significantly faster, reaching equilibrium within 2 days, compared to the slower process at 24°C.[2]

Keto-Enol Tautomerism of this compound

The presence of a β-dicarbonyl moiety in the anthraquinone structure of this compound suggests the potential for keto-enol tautomerism. This type of isomerism involves the migration of a proton and the shifting of a double bond.

While direct, extensive studies on the keto-enol tautomerism of this compound are limited, the principles of this phenomenon in β-dicarbonyl compounds are well-established. The equilibrium between the keto and enol forms can be influenced by solvent polarity, temperature, and intramolecular hydrogen bonding.[7][8] Spectroscopic methods like NMR are instrumental in studying such equilibria by identifying the distinct signals of the protons in each tautomeric form.[9][10]

Experimental Protocols

Analysis of this compound Isomers by High-Performance Liquid Chromatography (HPLC)

A common method for the separation and quantification of this compound and its isomers is reversed-phase HPLC.

Sample Preparation:

  • For high-protein samples (e.g., milk, yogurt): Treat the sample with 8 M NH₄OH for 5 minutes, followed by acidification to pH 2 with 6 M HCl. Centrifuge the mixture, and filter the supernatant before injection.[11][12]

  • For low-protein samples: Simple filtration of the sample is sufficient before injection.[11][12]

  • General extraction: Samples can be homogenized and extracted with 0.05 M NaOH, followed by centrifugation and filtration.[13]

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is typically used.[11][13]

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and an acidic aqueous solution (e.g., formic acid or phosphoric acid) is commonly employed.[11][13]

  • Detection: A photodiode array (PDA) detector is used to monitor the absorbance at specific wavelengths, typically around 494 nm for this compound.[14]

Study of Isomer Equilibrium Kinetics

The following protocol outlines a general procedure for studying the chemical equilibrium of this compound isomers.

  • Isolation of Isomers: Isolate pure this compound, DCIV, and DCVII from cochineal extract using preparative HPLC.

  • Solution Preparation: Prepare individual solutions of each isolated isomer in an aqueous buffer at a known concentration.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 24°C or 40°C).

  • Time-Course Analysis: At regular time intervals, withdraw an aliquot from each solution and analyze the composition of the isomers using the HPLC method described above.

  • Data Analysis: Plot the concentration of each isomer as a function of time. From these kinetic curves, determine the rate constants for the forward and reverse reactions and calculate the equilibrium constants.

Visualizations

The following diagrams, generated using the DOT language, illustrate the chemical equilibrium and a general experimental workflow.

chemical_equilibrium CA This compound (CA) (Pyranose Form) DCIV DCIV (α-Furanose Anomer) CA->DCIV k_r1 DCVII DCVII (β-Furanose Anomer) CA->DCVII k_r2 DCIV->CA k_f1 DCIV->DCVII k_a DCVII->CA k_f2

Caption: Chemical equilibrium between this compound and its anomers.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Kinetic Analysis cluster_data Data Processing Isolation Isolate Pure Isomers (CA, DCIV, DCVII) Solution Prepare Aqueous Solutions Isolation->Solution Incubation Incubate at Constant Temperature Solution->Incubation Sampling Collect Aliquots Over Time Incubation->Sampling HPLC HPLC Analysis Sampling->HPLC Quantification Quantify Isomer Concentrations HPLC->Quantification Kinetics Determine Rate and Equilibrium Constants Quantification->Kinetics

References

A Technical Guide to the Historical Applications of Carminic Acid in Histology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical applications of carminic acid, the vibrant natural pigment derived from the cochineal insect (Dactylopius coccus), in the field of histology. Long before the advent of synthetic dyes, this compound, in the form of carmine, was an indispensable tool for early microscopists, enabling the visualization of cellular structures and laying the groundwork for modern histopathology. This document provides a detailed overview of key historical carmine-based staining methods, their chemical principles, and the experimental protocols as they were historically performed.

Introduction to this compound in Histology

This compound is a glucosidal hydroxyanthrapurin that produces a characteristic red color. In histological applications, it is almost invariably used as a complex with a metal mordant, typically aluminum or iron salts.[1][2] This complex, known as a "lake," allows the dye to bind to tissue components.[3] The first use of carmine in microscopy is often credited to Joseph von Gerlach in 1858, who used an ammoniacal solution of carmine to stain the cerebellum.[4][5] Throughout the late 19th and early 20th centuries, various formulations of carmine stains were developed, each tailored to selectively stain different cellular elements such as nuclei, glycogen, and mucins.[6][7]

The specificity of carmine staining depends on its formulation.[6][7] For instance, the staining of nuclei and chromosomes is achieved through coordination bonds, potentially supplemented by hydrogen bonds.[7][8] Glycogen, on the other hand, is thought to bind carmine primarily through hydrogen bonding.[7][8] Acidic mucins react ionically with the carmine-metal complex.[7][8] The historical variability in the quality and purity of the natural cochineal dye often led to inconsistencies in staining results, a challenge that modern synthetic dyes have largely overcome.[6][7][8]

Key Historical Staining Techniques

Several carmine-based staining methods became staples in early histology laboratories. The following sections provide detailed experimental protocols for some of the most significant historical applications.

Nuclear Staining: Mayer's Carmalum and Grenacher's Borax Carmine

Carmalum, developed by Paul Mayer, and Borax Carmine, attributed to Grenacher, were widely used for nuclear staining.[2] These solutions provided a sharp, red staining of cell nuclei.

Mayer's Carmalum is an acidic solution of this compound and alum.

Grenacher's Borax Carmine is an alkaline solution that requires differentiation with an acidic solution to remove non-specific background staining.[4]

Glycogen Staining: Best's Carmine

Developed by Best in 1906, this method was a standard for the demonstration of glycogen in tissues.[9][10] The high alkalinity of the working solution is thought to enhance the hydrogen bonding between the carmine complex and glycogen.[11]

Mucin Staining: Mayer's Mucicarmine (Southgate's Modification)

Paul Mayer also developed a mucicarmine stain in 1896, which was later modified by Southgate.[1][4] This technique is highly specific for acidic mucopolysaccharides of epithelial origin and is also used to demonstrate the capsule of Cryptococcus neoformans.[12][13] The staining is attributed to the formation of a chelate complex between the aluminum in the mucicarmine solution and the acidic groups of the mucin, to which the carmine then attaches.[14]

Chromosome Staining: Acetocarmine

Acetocarmine has been a fundamental stain in cytogenetics for the visualization of chromosomes in squash preparations.[15] The acetic acid in the solution acts as both a fixative and a solvent for the carmine.

Data Presentation: Quantitative Overview of Historical Formulations

The following tables summarize the quantitative data for the preparation of the historical this compound staining solutions.

Table 1: Formulations for Nuclear Staining
Reagent Mayer's Carmalum Grenacher's Borax Carmine (Aqueous) Notes
Carmine1.0 g2.0-3.0 gThe primary staining agent.
Potassium Aluminum Sulfate (Alum)10.0 g-Mordant for Carmalum.
Borax (Sodium Borate)-4.0 gCreates an alkaline solution for dissolving carmine.
Distilled Water200.0 ml100.0 mlSolvent.
Formaldehyde (10%)1.0 ml-Preservative for Carmalum.
Table 2: Formulations for Glycogen and Mucin Staining
Reagent Best's Carmine (Stock Solution) Mayer's Mucicarmine Notes
Carmine2.5 g1.0 gPrimary staining agent.
Potassium Carbonate1.2 g-Creates an alkaline solution.
Aluminum Chloride-0.5 gMordant for Mucicarmine.
AmmoniaVariable-Enhances alkalinity in Best's Carmine.
Distilled WaterVariable2.0 mlSolvent.
50% Ethanol-100.0 mlSolvent and preservative for Mucicarmine.
Table 3: Formulation for Chromosome Staining
Reagent Acetocarmine (1% solution) Notes
Carmine10.0 gPrimary staining agent.
Glacial Acetic Acid450.0 mlActs as a fixative and solvent.
Distilled Water550.0 mlTo make a 45% acetic acid solution.
Ferric Chloride (10% solution)Optional (5 ml per 100 ml of stain)Intensifies the stain.

Experimental Protocols

The following are detailed methodologies for the key historical experiments cited.

Protocol 1: Mayer's Carmalum Staining for Nuclei
  • Deparaffinize and Hydrate: Bring paraffin-embedded tissue sections to water.

  • Staining: Place slides in Mayer's Carmalum solution for 10-20 minutes.

  • Washing: Wash in distilled water.

  • Dehydration: Dehydrate through graded alcohols.

  • Clearing and Mounting: Clear in xylene and mount with a resinous medium.

Protocol 2: Best's Carmine Staining for Glycogen
  • Deparaffinize and Hydrate: Bring paraffin-embedded tissue sections to water.

  • Nuclear Staining (Optional): Stain nuclei with an iron hematoxylin.

  • Staining: Place slides in the working Best's Carmine solution for 15-30 minutes.

  • Differentiation: Differentiate in a solution of absolute alcohol, methyl alcohol, and distilled water to remove background staining.

  • Dehydration: Dehydrate through graded alcohols.

  • Clearing and Mounting: Clear in xylene and mount.

Protocol 3: Southgate's Modification of Mayer's Mucicarmine Staining
  • Deparaffinize and Hydrate: Bring paraffin-embedded tissue sections to distilled water.

  • Nuclear Staining: Stain nuclei with a suitable hematoxylin solution and blue in Scott's tap water substitute.[16]

  • Washing: Wash in running tap water.

  • Staining: Stain with the mucicarmine solution for 20 minutes.[16]

  • Washing: Wash in running tap water.

  • Dehydration: Dehydrate through graded alcohols.

  • Clearing and Mounting: Clear in xylene and mount.

Protocol 4: Acetocarmine Staining for Chromosome Squashes
  • Fixation: Fix fresh plant or animal tissue (e.g., root tips, anthers) in a suitable fixative.

  • Staining: Transfer the fixed material to a 1% acetocarmine solution for at least 30 minutes. The staining time may be longer for older material.[15]

  • Maceration (Optional): Gently heat the tissue in the acetocarmine on a slide.

  • Squashing: Place a coverslip over the tissue and apply gentle pressure with a thumb or the end of a probe to squash the cells and spread the chromosomes.[5][15]

  • Sealing (Optional): Seal the edges of the coverslip for temporary storage.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_fixation Tissue Preparation cluster_staining Staining Procedure Fixation Fixation (e.g., Formalin, Alcohol) Embedding Paraffin Embedding Fixation->Embedding Sectioning Sectioning (4-5 µm) Embedding->Sectioning Mounting Mounting on Slides Sectioning->Mounting Deparaffinize Deparaffinize in Xylene Mounting->Deparaffinize Hydrate Hydrate through graded alcohols to water Deparaffinize->Hydrate Stain Stain in Carmine Solution (e.g., Mucicarmine, Best's) Hydrate->Stain Differentiate Differentiation (if required) Stain->Differentiate Dehydrate Dehydrate through graded alcohols Differentiate->Dehydrate Clear Clear in Xylene Dehydrate->Clear Coverslip Coverslip with Resinous Medium Clear->Coverslip

Caption: General workflow for carmine staining of paraffin-embedded tissue sections.

G cluster_prep Material Preparation cluster_stain_squash Staining and Squashing Tissue Fresh Tissue (e.g., root tips, anthers) Fix Fixation (e.g., Acetic Alcohol) Tissue->Fix Stain Stain in Acetocarmine Fix->Stain Macerate Macerate on Slide (Gentle Heating) Stain->Macerate Squash Place Coverslip and Apply Pressure Macerate->Squash Seal Seal Edges of Coverslip Squash->Seal

Caption: Experimental workflow for the acetocarmine chromosome squash technique.

G cluster_components Stain Components cluster_tissue Tissue Substrates CarminicAcid This compound (from Cochineal) StainComplex Carmine-Metal Complex (Lake) CarminicAcid->StainComplex forms Mordant Metal Mordant (e.g., Al³⁺) Mordant->StainComplex complex with Nuclei Nuclei/ Chromosomes Glycogen Glycogen Mucins Acidic Mucins StainComplex->Nuclei Coordination Bonds StainComplex->Glycogen Hydrogen Bonds StainComplex->Mucins Ionic Interaction

Caption: Logical relationships of carmine staining mechanisms with different tissue components.

References

carminic acid as a natural feeding deterrent in insects

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Carminic acid, a vibrant red anthraquinone glycoside, is a naturally occurring secondary metabolite produced by scale insects of the genus Dactylopius.[1][2] Renowned for its use as a natural colorant, this compound's primary ecological role is that of a potent feeding deterrent, offering the producing insects a chemical defense mechanism against predation, particularly from ants.[1][3][4] This technical guide provides a comprehensive overview of this compound's function as a natural feeding deterrent in insects, summarizing key quantitative data, detailing experimental protocols for its evaluation, and illustrating the proposed biological pathways involved in its biosynthesis and gustatory rejection. This document is intended for researchers, scientists, and drug development professionals interested in the discovery and application of natural insect deterrents.

Introduction

The co-evolutionary arms race between insects and their predators has led to the development of a vast arsenal of chemical defenses. Among these, feeding deterrents play a crucial role in protecting insects from predation. This compound (C₂₂H₂₀O₁₃) is a prime example of such a defensive compound, produced by cochineal insects (Dactylopius coccus) that feed on Opuntia cacti.[2][5] The conspicuous red color of this compound may also serve as a visual aposematic warning to predators.[1] This guide delves into the scientific understanding of this compound's deterrent properties, its mechanism of action, and the experimental approaches used to quantify its effects.

Quantitative Data on Feeding Deterrence

The deterrent effect of this compound has been documented, particularly against various ant species. While comprehensive dose-response studies across a wide range of insect species are not extensively available in the public domain, existing research provides valuable quantitative insights.

Some predatory insects have evolved the ability to sequester this compound from their prey and utilize it for their own defense. The defensive secretions of these predatory larvae contain concentrations of this compound that have been proven to be deterrent to ants.

Predator SpeciesDefensive SecretionThis compound Concentration (%)Target InsectReference
Laetilia coccidivora (Pyralid moth caterpillar)Crop fluid0.2 - 6.2Ants[4][6]
Hyperaspis trifurcata (Coccinellid beetle larvae)Hemolymph (reflex bleeding)0.2 - 6.2Ants[4][6]
Leucopis sp. (Chamaemyiid fly larvae)Rectal fluid0.2 - 6.2Ants[4][6]

Experimental Protocols

The evaluation of feeding deterrents like this compound relies on carefully designed bioassays. The following protocols describe common methodologies for assessing the antifeedant properties of chemical compounds.

Two-Choice Feeding Bioassay

This assay is designed to determine the preference of insects when presented with a choice between a control food source and a food source treated with the test compound.

Objective: To quantify the feeding deterrence of this compound against ants.

Materials:

  • Ant colony (e.g., Lasius niger)

  • This compound (analytical grade)

  • Control food solution (e.g., 40% honey and condensed milk solution)

  • Test food solution (this compound dissolved in the control food solution at various concentrations)

  • Feeding stations (e.g., small petri dishes or microcentrifuge tube caps)

  • Observation arena

  • Video recording equipment (optional)

  • Image analysis software (optional)

Procedure:

  • Preparation of Solutions:

    • Prepare the control food solution.

    • Prepare a stock solution of this compound in the control food solution.

    • Perform serial dilutions to obtain a range of test concentrations (e.g., 0.1%, 0.5%, 1.0%, 2.0%, 5.0% w/w).

  • Assay Setup:

    • Place two feeding stations in the observation arena.

    • Apply a standard volume (e.g., 10 µL) of the control solution to one feeding station and the same volume of a test solution to the other. The positions of the control and test solutions should be randomized between replicates to avoid any positional bias.

  • Insect Introduction and Observation:

    • Introduce a standardized number of forager ants into the arena.

    • Record the number of ants feeding from each station at regular intervals (e.g., every 5 minutes for a total of 60 minutes). Video recording can facilitate accurate data collection.

  • Data Analysis:

    • Calculate the percentage of ants feeding on the control and test solutions at each time point.

    • A feeding deterrence index (FDI) can be calculated using the formula: FDI = [(C - T) / (C + T)] x 100, where C is the number of ants feeding on the control and T is the number of ants feeding on the test solution.

    • Statistical analysis (e.g., Wilcoxon signed-rank test) can be used to determine significant differences in feeding preference.

No-Choice Feeding Bioassay

This assay measures the absolute consumption of a treated food source in the absence of an alternative.

Objective: To determine the effect of this compound on the total food intake of an insect.

Materials:

  • Test insects (e.g., lepidopteran larvae)

  • Artificial diet

  • This compound

  • Petri dishes or individual rearing containers

  • Analytical balance

Procedure:

  • Diet Preparation:

    • Prepare the artificial diet according to a standard protocol.

    • Incorporate this compound into the diet at various concentrations during its preparation. A control diet without this compound should also be prepared.

  • Assay Setup:

    • Aliquot a pre-weighed amount of the control or a test diet into individual containers.

    • Place one pre-weighed insect larva in each container.

  • Incubation and Measurement:

    • Maintain the containers under controlled environmental conditions (temperature, humidity, photoperiod) for a specific duration (e.g., 48-72 hours).

    • At the end of the assay period, remove the larvae and any frass from the containers.

    • Re-weigh the remaining diet to determine the amount consumed. The larvae can also be weighed to assess changes in body weight.

  • Data Analysis:

    • Calculate the mean food consumption for each treatment group.

    • Statistical analysis (e.g., ANOVA followed by a post-hoc test) can be used to compare the consumption between the control and this compound-treated groups.

Visualization of Pathways and Workflows

Biosynthesis of this compound

This compound is a polyketide, synthesized from acetyl-CoA and malonyl-CoA precursors. The biosynthetic pathway involves a series of enzymatic reactions, including condensations, cyclizations, and hydroxylations.

Carminic_Acid_Biosynthesis acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA (x7) malonyl_coa->pks octaketide Octaketide Intermediate pks->octaketide Claisen Condensations cyclization Cyclization/Aromatization octaketide->cyclization fka Flavokermesic Acid Anthrone cyclization->fka oxidation1 Oxidation fka->oxidation1 fk Flavokermesic Acid oxidation1->fk hydroxylation Hydroxylation fk->hydroxylation ka Kermesic Acid hydroxylation->ka c_glucosylation C-glucosylation (DcUGT2) ka->c_glucosylation ca This compound c_glucosylation->ca

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for a Two-Choice Feeding Bioassay

The following diagram outlines the key steps in conducting a two-choice feeding bioassay to evaluate the deterrent effect of this compound.

Two_Choice_Bioassay_Workflow prep 1. Preparation of Control & Test Solutions setup 2. Assay Setup in Observation Arena prep->setup introduce 3. Introduction of Forager Ants setup->introduce observe 4. Observation & Data Collection (e.g., 60 min) introduce->observe analyze 5. Data Analysis (e.g., FDI calculation) observe->analyze conclusion 6. Conclusion on Deterrent Effect analyze->conclusion

Caption: Workflow for a two-choice feeding bioassay.

Proposed Gustatory Rejection Signaling Pathway

The precise molecular mechanism by which insects detect and respond to this compound is not yet fully elucidated. However, based on the understanding of bitter taste perception in insects, a generalized signaling pathway can be proposed. It is hypothesized that this compound, as a deterrent compound, activates gustatory receptor neurons (GRNs) tuned to bitter tastants.

Gustatory_Rejection_Pathway ca This compound gr Gustatory Receptor (GR) (Bitter-sensing) ca->gr Binding grn Gustatory Receptor Neuron (GRN) gr->grn Activation signal_transduction Signal Transduction Cascade grn->signal_transduction depolarization Membrane Depolarization signal_transduction->depolarization action_potential Action Potential Generation depolarization->action_potential cns Central Nervous System (CNS) action_potential->cns Signal to Brain behavior Aversive Behavior (Feeding Cessation) cns->behavior Behavioral Output

Caption: Proposed signaling pathway for this compound-induced feeding deterrence.

Conclusion

This compound serves as a potent natural feeding deterrent, providing an effective chemical defense for the insects that produce or sequester it. The quantitative data, though limited in scope, clearly demonstrates its efficacy against ants. The detailed experimental protocols provided in this guide offer a framework for the systematic evaluation of this compound and other potential natural insect deterrents. While the precise molecular targets and signaling pathways for this compound-induced gustatory rejection are still under investigation, the proposed model provides a logical framework for future research. A deeper understanding of these mechanisms could pave the way for the development of novel, bio-rational approaches to pest management. Further research is warranted to establish comprehensive dose-response relationships across a broader range of insect species and to identify the specific gustatory receptors involved in its detection.

References

The Stability of Carminic Acid Under Various pH Conditions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of carminic acid, a natural anthraquinone colorant, under a range of pH conditions. Understanding the pH-dependent stability of this compound is critical for its application in pharmaceuticals, food, and cosmetics, where color consistency and degradation prevention are paramount. This document details the colorimetric and spectrophotometric changes of this compound at various pH levels, outlines experimental protocols for stability testing, and presents a logical framework for its degradation pathways.

pH-Dependent Physicochemical Properties of this compound

This compound's vibrant color is intrinsically linked to the pH of its environment. The molecule possesses multiple acidic protons, leading to different ionic forms with distinct colors and absorption spectra as the pH changes.[1] The color of this compound solutions can range from orange in acidic conditions to red in neutral and violet in alkaline environments.[2][3]

Quantitative Data on pH-Dependent Properties

The following table summarizes the key quantitative parameters of this compound at various pH values, including its visual color, maximum absorbance (λmax), and dissociation constants (pKa).

pH Range/ValueVisual ColorMaximum Absorbance (λmax) (nm)Predominant Ionic Species/Comments
< 2.8Orange-Yellow~490 - 500[4]Fully protonated form (H4A)
3 - 4Orange[2]~490 - 500[5]Deprotonation of the carboxylic acid group begins.
4.8Yellow[4]-Corresponds to the first pKa.
5.43--Second pKa value.[4]
6.2Violet[4]-Transition towards dianionic species.
7Red[2]~530[6]A mix of monoanionic and dianionic forms.
8.10--Third pKa value.[4]
9Violet[2]~540 - 570[7][8]Predominantly trianionic and tetraanionic species.
> 11Violet[9]~540[5]Fully deprotonated form.

pKa Values of this compound: [4][10]

  • pKa1 ≈ 2.81 - 3.13 (Carboxylic acid proton)

  • pKa2 ≈ 5.43 - 6.20 (Phenolic hydroxyl proton)

  • pKa3 ≈ 8.10 - 8.94 (Phenolic hydroxyl proton)

These pKa values indicate the pH at which 50% of the respective acidic protons have dissociated, leading to the observed color shifts.

Experimental Protocols

General Protocol for Evaluating pH Stability of this compound

This protocol outlines a general procedure for assessing the stability of this compound solutions at different pH values.

Objective: To determine the effect of pH on the color and spectral properties of this compound over time.

Materials:

  • This compound standard

  • Buffer solutions (pH 2, 4, 6, 8, 10, 12)

  • Deionized water

  • Spectrophotometer (UV-Vis)

  • pH meter

  • Volumetric flasks and pipettes

  • Cuvettes

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration in deionized water.

  • Preparation of Test Solutions: For each pH to be tested, pipette a specific volume of the this compound stock solution into a volumetric flask and dilute with the corresponding buffer solution to the final volume.

  • Initial Measurements:

    • Immediately after preparation, measure the pH of each test solution using a calibrated pH meter.

    • Record the visual color of each solution.

    • Measure the UV-Vis absorption spectrum (e.g., 350-700 nm) of each solution using a spectrophotometer. Record the wavelength of maximum absorbance (λmax) and the absorbance value at λmax.

  • Stability Study:

    • Store the test solutions under controlled conditions (e.g., protected from light at a specific temperature).

    • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 30 days), repeat the measurements from step 3.

  • Data Analysis:

    • Tabulate the changes in color, λmax, and absorbance at λmax as a function of pH and time.

    • Calculate the percentage degradation of this compound over time at each pH.

Protocol for UV-Vis Spectrophotometric Analysis of this compound at Various pH

This protocol details the procedure for obtaining the UV-Vis absorption spectra of this compound at different pH values.

Objective: To determine the λmax and molar extinction coefficient of this compound at various pH levels.

Materials:

  • This compound

  • A series of buffer solutions covering the desired pH range (e.g., pH 2 to 12)

  • Spectrophotometer (UV-Vis)

  • Calibrated pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Quartz cuvettes

Procedure:

  • Prepare a primary stock solution of this compound in a suitable solvent (e.g., methanol or water) with a precisely known concentration.

  • Prepare a series of working solutions by diluting the primary stock solution with the respective buffer solutions to a final concentration suitable for spectrophotometric analysis (typically in the µM range).

  • Calibrate the spectrophotometer according to the manufacturer's instructions.

  • Measure the UV-Vis spectrum of each working solution from approximately 200 nm to 800 nm, using the corresponding buffer solution as a blank.

  • Identify the λmax for each pH value from the resulting spectra.

  • Record the absorbance at λmax for each solution.

  • Calculate the molar extinction coefficient (ε) at each λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (usually 1 cm).

Degradation Pathways and Stability Considerations

The stability of this compound is influenced not only by pH but also by factors such as light, temperature, and the presence of oxidizing or reducing agents.[9] The chemical structure of this compound, which consists of an anthraquinone core linked to a glucose unit, has two main points of potential degradation under varying pH conditions: the glycosidic bond and the anthraquinone ring system.[11]

Hypothetical pH-Dependent Degradation Pathways

While specific, experimentally verified chemical degradation pathways of this compound solely as a function of pH are not extensively documented, a logical degradation pathway can be proposed based on the known reactivity of its constituent parts.

Under Acidic Conditions (pH < 4):

  • Hydrolysis of the Glycosidic Bond: The C-glycosidic bond in this compound is relatively stable to acid hydrolysis compared to O-glycosidic bonds. However, under strong acidic conditions and elevated temperatures, this bond can be cleaved, leading to the formation of kermesic acid (the aglycone) and a glucose degradation product.[12][13]

  • Anthraquinone Ring Stability: The anthraquinone core is generally stable in acidic conditions.

Under Alkaline Conditions (pH > 9):

  • Oxidative Degradation of the Anthraquinone Ring: In the presence of oxygen, the hydroxylated anthraquinone ring system of this compound can be susceptible to oxidative degradation at high pH. This can lead to the opening of the aromatic rings and the formation of smaller, colorless carboxylic acid derivatives.[1][14]

  • Glycosidic Bond Stability: The C-glycosidic bond is generally more stable under alkaline conditions.

The following diagrams illustrate these hypothetical degradation pathways.

Acidic_Degradation_Pathway Carminic_Acid This compound (Orange-Yellow) Acid_Conditions Strong Acidic Conditions (e.g., pH < 2, Heat) Carminic_Acid->Acid_Conditions Exposed to Hydrolysis Hydrolysis of Glycosidic Bond Acid_Conditions->Hydrolysis Kermesic_Acid Kermesic Acid (Aglycone) Hydrolysis->Kermesic_Acid Glucose_Degradation Glucose Degradation Products Hydrolysis->Glucose_Degradation Loss_of_Color Loss of Color Kermesic_Acid->Loss_of_Color

Hypothetical Acidic Degradation Pathway of this compound.

Alkaline_Degradation_Pathway Carminic_Acid This compound (Violet) Alkaline_Conditions Strong Alkaline Conditions (e.g., pH > 11, O2) Carminic_Acid->Alkaline_Conditions Exposed to Oxidation Oxidative Degradation of Anthraquinone Ring Alkaline_Conditions->Oxidation Ring_Opening Ring Opening Oxidation->Ring_Opening Degradation_Products Smaller Carboxylic Acid Derivatives Ring_Opening->Degradation_Products Loss_of_Color Loss of Color Degradation_Products->Loss_of_Color

Hypothetical Alkaline Degradation Pathway of this compound.

Experimental Workflow for Stability Analysis

The following diagram illustrates a typical workflow for the comprehensive stability analysis of this compound under various pH conditions.

Stability_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Stock_Solution Prepare this compound Stock Solution Test_Solutions Prepare Test Solutions at each pH Stock_Solution->Test_Solutions Buffer_Solutions Prepare Buffer Solutions (pH 2-12) Buffer_Solutions->Test_Solutions Initial_Analysis Initial Analysis (t=0) - Visual Color - pH Measurement - UV-Vis Spectrum Test_Solutions->Initial_Analysis Incubation Incubate under Controlled Conditions Initial_Analysis->Incubation Data_Collection Collect and Tabulate Data (Color, λmax, Absorbance) Initial_Analysis->Data_Collection Time_Point_Analysis Time Point Analysis (t = x days) Incubation->Time_Point_Analysis At intervals Time_Point_Analysis->Data_Collection Degradation_Kinetics Calculate Degradation Kinetics Data_Collection->Degradation_Kinetics Reporting Generate Stability Report Degradation_Kinetics->Reporting

Workflow for this compound Stability Analysis.

Conclusion

The stability of this compound is highly dependent on the pH of its surrounding medium. Its color and UV-Vis absorption spectrum undergo significant changes with variations in pH due to the protonation and deprotonation of its acidic functional groups. While generally stable, this compound can undergo degradation under extreme pH conditions, primarily through the hydrolysis of its glycosidic bond in strong acid and oxidative degradation of its anthraquinone core in strong alkali. For applications requiring high stability, particularly in acidic conditions, the use of carmine, a metal-lake complex of this compound, is often preferred. A thorough understanding and quantitative analysis of the pH-dependent stability of this compound are essential for its successful and reliable application in various industries.

References

Methodological & Application

Application Notes and Protocols for Carminic Acid Extraction and Purification from Cochineal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carminic acid is a potent anthraquinone colorant derived from the female cochineal insect (Dactylopius coccus Costa). Its vibrant red hue and stability have made it a valuable natural dye in the food, cosmetic, and pharmaceutical industries.[1][2] The increasing global restrictions on synthetic colorants have further amplified the demand for high-purity this compound.[1][3] The recovery and purification of this compound from raw cochineal can be a complex process, with traditional methods often resulting in low and inconsistent yields.[1][4]

This document provides detailed protocols for various methods of this compound extraction and purification, including conventional solvent extraction, as well as modern, eco-friendly techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE).[5][6] These advanced methods offer significant improvements in efficiency and yield.[5][6] Additionally, protocols for the purification of this compound are outlined.

Data Presentation: Comparison of Extraction Methodologies

The following table summarizes the quantitative data from various studies on the extraction of this compound, providing a clear comparison of their efficiencies and yields.

Extraction MethodKey ParametersYieldEfficiencyReference
Conventional MethodWater extraction, boiling for 30 minutes31.9 ± 3.4% (extract)10.6 mg/min[5][6]
Ultrasound-Assisted Extraction (UAE)67.34 °C, 20 mL solvent, 15 min processing time49.2 ± 3.25% (extract)31.3 mg/min[5][6][7]
Microwave-Assisted Extraction (MAE)60 °C, 15 min, 1:20 g/mL solvent ratio40.89 ± 2.96% (extract)27.3 mg/min[5]
IDRC Carmine Extraction ProcessBoiling in water, filtration, precipitation23% yield of 62% pure carmineNot Reported[8]
Optimized Aqueous Extraction109.1 mL water with 80 mg sodium carbonate:citric acid (68% m/m), boiling for 11.8 min in two stages23.26 ± 0.46% this compoundNot Reported[9]

Experimental Protocols

Protocol 1: Conventional Solvent Extraction

This protocol is a traditional method for extracting this compound using a simple solvent and heat.

Materials:

  • Dried and ground cochineal insects

  • Distilled water

  • Heating mantle or water bath

  • Beakers and flasks

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Stirring plate and stir bar

Procedure:

  • Weigh a desired amount of dried, ground cochineal.

  • Add distilled water to the cochineal powder in a flask at a specific solid-to-liquid ratio (e.g., 1:20 g/mL).

  • Heat the mixture to boiling while stirring continuously.

  • Maintain the boil for 30 minutes.[6]

  • Allow the mixture to cool to room temperature.

  • Filter the mixture to separate the aqueous extract from the solid insect residue.

  • The resulting filtrate is the crude this compound extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE is an advanced method that utilizes acoustic cavitation to enhance extraction efficiency.

Materials:

  • Dried and ground cochineal insects

  • Distilled water or ethanol-water mixture

  • Ultrasonic bath or probe sonicator

  • Temperature-controlled water bath

  • Beakers and flasks

  • Filtration apparatus

Procedure:

  • Place a known quantity of ground cochineal into an extraction vessel.

  • Add the desired solvent (e.g., 20 mL of water).[7]

  • Place the vessel in an ultrasonic bath with the temperature set to 60-70 °C.[7]

  • Apply ultrasonic waves for a duration of 15 minutes.[7]

  • After sonication, remove the sample and allow it to cool.

  • Filter the extract to remove solid particles.

  • The filtrate contains the extracted this compound.

Protocol 3: Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and insect matrix, accelerating the extraction process.

Materials:

  • Dried and ground cochineal insects

  • Distilled water or other suitable solvent

  • Microwave extraction system

  • Extraction vessels

  • Filtration apparatus

Procedure:

  • Place a weighed amount of ground cochineal into a microwave-safe extraction vessel.

  • Add the solvent at a solid-to-liquid ratio of 1:20 g/mL.[5]

  • Seal the vessel and place it in the microwave extractor.

  • Set the temperature to 60 °C and the extraction time to 15 minutes.[5]

  • After the extraction cycle is complete, carefully remove the vessel and allow it to cool.

  • Filter the mixture to obtain the crude this compound extract.

Protocol 4: Purification by Precipitation (Carmine Lake Formation)

This protocol describes the conversion of crude this compound extract into a more stable pigment-metal complex known as carmine.

Materials:

  • Crude this compound extract

  • Citric acid solution

  • Aluminum salt solution (e.g., alum)

  • Calcium salt solution (e.g., calcium chloride)

  • Heating and stirring apparatus

  • pH meter

  • Filtration apparatus

  • Drying oven

Procedure:

  • Heat the crude this compound extract to boiling.

  • Slowly add citric acid to adjust the pH of the solution to between 5.0 and 5.5.[8]

  • While maintaining the temperature and stirring, add appropriate amounts of aluminum and calcium salt solutions.[8]

  • Continue to boil the mixture for 15-20 minutes, during which the aluminum/calcium salt of this compound (carmine) will precipitate.[8]

  • Allow the solution to cool, and then collect the precipitate by filtration.

  • Wash the precipitate with water to remove any soluble impurities.

  • Dry the purified carmine precipitate in an oven at a controlled temperature (e.g., 40°C in a dark environment).[10]

Visualizations

Extraction_Workflow cluster_start Starting Material cluster_prep Preparation cluster_extraction Extraction Methods cluster_separation Separation cluster_product Product start Dried Cochineal Insects grinding Grinding start->grinding conventional Conventional Solvent Extraction (Boiling Water) grinding->conventional Add Solvent & Heat uae Ultrasound-Assisted Extraction (UAE) grinding->uae Add Solvent & Sonicate mae Microwave-Assisted Extraction (MAE) grinding->mae Add Solvent & Microwave filtration Filtration conventional->filtration uae->filtration mae->filtration crude_extract Crude this compound Extract filtration->crude_extract

Caption: Workflow for the extraction of this compound from cochineal.

Purification_Workflow cluster_start Starting Material cluster_process Purification Process cluster_recovery Product Recovery cluster_product Final Product start Crude this compound Extract heating Heating to Boiling start->heating ph_adjustment pH Adjustment (Citric Acid) heating->ph_adjustment precipitation Precipitation (Al/Ca Salts) ph_adjustment->precipitation boiling Boiling (15-20 min) precipitation->boiling filtration Filtration boiling->filtration washing Washing filtration->washing drying Drying washing->drying carmine Purified Carmine drying->carmine

Caption: Workflow for the purification of this compound via precipitation.

References

using carminic acid for nuclear and glycogen staining in tissues

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Carminic Acid for Histological Staining

This compound is a natural anthraquinone dye derived from the cochineal insect, Dactylopius coccus cacti.[1][2] In histology, it is the primary colorant in carmine stains and is valued for its ability to produce a vibrant red color.[2][3] this compound is rarely used in its pure form for staining; instead, it is typically complexed with a mordant, usually an aluminum salt, to form a "lake" which then binds to tissue components.[2][3][4] The specificity of the stain depends on the formulation of the carmine solution.[5][6]

Two of the most common applications for this compound-based stains in tissue analysis are for the demonstration of cell nuclei and the specific staining of glycogen.

  • Nuclear Staining: In formulations like Carmalum, the aluminum-carminic acid complex is positively charged. This allows it to bind to negatively charged phosphate groups of the DNA backbone, resulting in a sharp, clear staining of cell nuclei.[3][7] This method can serve as an effective alternative to hematoxylin for counterstaining in various histological and immunohistochemical procedures.[4][8]

  • Glycogen Staining: Best's carmine stain is a well-established empirical method for the specific demonstration of glycogen in tissue sections.[9][10] The proposed mechanism for this specificity is the formation of hydrogen bonds between the hydroxyl groups of the glycogen polymer and the this compound molecule.[5][11][12] The high alkaline content of the working solution and the presence of salts help to suppress non-specific background staining.[12] This technique is particularly useful in pathology for identifying glycogen storage diseases or certain types of tumors where glycogen content is a diagnostic feature.[13]

Quantitative Data Summary

While carmine staining is predominantly a qualitative technique for visualizing structures, methods for its quantification have been developed. These can be adapted for estimating cell density or dye concentration in tissue homogenates.

Table 1: Colorimetric Quantitation of Cell Density using Carmine Stain

This table summarizes a method for estimating cell number in vitro based on the amount of retained carmine stain.[14]

ParameterValue
Cell Types TestedMurine fibroblasts, avian fibroblasts, HeLa cells, insect cells
Staining Reagent0.4% Alcoholic-HCl Carmine
Elution Reagent0.01 M NaOH
Absorbance Wavelength531 nm
Linear Range (Cell Number)5 x 10³ to 5 x 10⁵ cells
CorrelationHigh correlation coefficients between cell number and absorbance

Table 2: HPLC-Based Quantitation of Carmine

This table outlines the parameters for a validated high-performance liquid chromatography (HPLC) method for the quantitative determination of carmine, which could be applied to tissue extracts.[15][16][17]

ParameterValue
Analytical MethodHigh-Performance Liquid Chromatography (HPLC)
ColumnNovaPak C18
DetectorPhotodiode Array
Limit of Detection (LOD)0.4 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Recovery Rate (Spiked Samples)90.4% - 96.2%
Correlation Coefficient (r²)0.9999 (over 1.0 to 100 µg/mL range)

Experimental Protocols

Protocol 1: Carmalum for Nuclear Staining

This protocol provides a method for sharp nuclear staining using an alum-mordanted carmine solution. It is suitable for paraffin-embedded sections.

Reagent Preparation

  • Carmine Alum Stain Solution:

    • Combine 1.0 g of carmine and 2.5 g of alum potassium sulfate in 500 mL of distilled water.[8]

    • Boil the mixture for at least 40 minutes. To minimize the amount of undissolved stain, keep the solution boiling while filtering small amounts at a time through filter paper.[8]

    • After filtering, adjust the final volume back to 500 mL with distilled water.[8]

  • Fixative (Optional - Carnoy's Fixative):

    • In a fume hood, mix 60 mL of 100% ethanol, 30 mL of chloroform, and 10 mL of glacial acetic acid.[8] This is suitable for initial tissue fixation if not already fixed.

Staining Procedure

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a descending series of ethanol concentrations (100%, 95%, 70%) to distilled water.[1]

  • Staining: Immerse slides in the Carmine Alum Stain solution and stain for 15-30 minutes. Staining time should be determined empirically based on tissue type and desired intensity.

  • Washing: Rinse the slides in distilled water to remove excess stain.[8]

  • Dehydration: Dehydrate the sections through an ascending series of ethanol concentrations (e.g., 70%, 95%, 100%), with each step lasting 15 minutes.[8]

  • Clearing: Clear the sections in xylene or a xylene substitute.

  • Mounting: Mount with a resinous mounting medium.

Expected Results

  • Cell Nuclei: Red to dark red[1]

  • Cytoplasm: Light pink or colorless[1]

Logical Workflow for Nuclear Staining

G cluster_prep Preparation cluster_stain Staining Procedure cluster_result Result Tissue Paraffin-Embedded Tissue Section Deparaffinize Deparaffinize & Rehydrate (Xylene -> Alcohols -> Water) Tissue->Deparaffinize Stain Stain in Carmine Alum (15-30 min) Deparaffinize->Stain Wash_H2O Rinse in Distilled Water Stain->Wash_H2O Dehydrate Dehydrate (Alcohols) Wash_H2O->Dehydrate Clear Clear in Xylene Dehydrate->Clear Mount Mount with Coverslip Clear->Mount Result Microscopic Examination: Red Nuclei Mount->Result

Caption: Workflow for this compound Nuclear Staining.

Protocol 2: Best's Carmine for Glycogen Staining

This protocol is for the specific demonstration of glycogen in formalin-fixed, paraffin-embedded tissue sections.

Reagent Preparation

  • Best's Carmine Stock Solution:

    • In a large flask, combine 2 g of carmine, 1 g of potassium carbonate, and 5 g of potassium chloride in 60 mL of distilled water.[1][18]

    • Gently boil for 5-15 minutes. The solution will foam significantly and turn a dark red.[1][19]

    • Allow the solution to cool completely.[1]

    • Add 20 mL of 25% ammonia solution and mix.[1]

    • Filter and store in a tightly closed bottle in a cool, dark place. The stock solution is stable for about 2 months.[1]

  • Best's Carmine Working Solution (Prepare Fresh):

    • Filter the required amount of stock solution.

    • Mix:

      • Filtered Carmine Stock Solution: 20 mL[1]

      • 25% Ammonia Solution: 30 mL[1]

      • Methanol: 30 mL[1]

    • Use in a covered Coplin jar to prevent evaporation.[12]

  • Differentiating Solution:

    • Mix:

      • Methanol: 40 mL[1][18]

      • Ethanol (Absolute or 95%): 80 mL[1][18]

      • Distilled Water: 100 mL[1][18]

Staining Procedure

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through graded alcohols to distilled water.[9]

  • Nuclear Counterstain: Stain nuclei with a hematoxylin solution (e.g., Mayer's hemalum). Differentiate briefly in acid-alcohol if needed, but do not "blue" the hematoxylin at this stage.[9][12]

  • Rinse: Rinse well in distilled water.[9]

  • Glycogen Staining: Place slides in the freshly prepared Best's Carmine Working Solution for 15-30 minutes. An overnight incubation can also be used.[9][20]

  • Differentiation: Rinse slides quickly and differentiate in the Differentiating Solution. This step is critical and should be monitored microscopically until the glycogen granules appear sharp and distinct against a clear background.[1][9]

  • Dehydration: Quickly rinse in 70% or 95% alcohol, then dehydrate fully in absolute alcohol.[20]

  • Clearing: Clear in xylene.

  • Mounting: Mount with a resinous mounting medium.

Expected Results

  • Glycogen: Pink to red granules[20][21]

  • Nuclei: Blue (from hematoxylin counterstain)[12]

  • Mucin: May also stain a weak red

Experimental Workflow for Glycogen Staining

G cluster_prep Preparation cluster_stain Staining Procedure cluster_result Result Tissue Paraffin-Embedded Tissue Section Deparaffinize Deparaffinize & Rehydrate Tissue->Deparaffinize Hemalum Nuclear Counterstain (Hematoxylin) Deparaffinize->Hemalum Wash1 Rinse in Water Hemalum->Wash1 CarmineStain Stain in Best's Carmine (15-30 min) Wash1->CarmineStain Differentiate Differentiate (Microscopic Control) CarmineStain->Differentiate Dehydrate Dehydrate (Alcohols) Differentiate->Dehydrate Clear Clear (Xylene) & Mount Dehydrate->Clear Result Microscopic Examination: Red Glycogen, Blue Nuclei Clear->Result

Caption: Workflow for Best's Carmine Glycogen Staining.

References

Protocol for Best's Carmine Stain: A Comprehensive Guide for Glycogen Detection

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction: Best's carmine stain is a histochemical technique utilized for the specific detection of glycogen in tissue sections. This method results in a vibrant red staining of glycogen granules, providing a stark contrast to the blue-stained nuclei.[1] While the Periodic acid-Schiff (PAS) stain is also commonly employed for glycogen detection, Best's carmine is often considered a more specific method, as PAS can also stain other carbohydrate-containing structures like mucin and basement membranes.[2][3] The specificity of Best's carmine relies on the formation of hydrogen bonds between the carmine dye complex and the hydroxyl groups of glycogen.[4] This protocol provides a detailed procedure for performing Best's carmine staining, a comparison of its performance with PAS, and an overview of the glycogen metabolism pathway.

Tissue Preparation and Fixation: For optimal glycogen preservation, tissue samples should be fixed promptly. While alcoholic fixatives are often recommended for critical applications, 5µ paraffin sections of tissue fixed in 10% neutral buffered formalin are generally suitable.[5][6] It is crucial to ensure that tissue sections are well-adhered to the slides, as the alkaline solutions used in this protocol can cause sections to detach.[6]

Quantitative Data Summary

A comparative analysis of Best's carmine and Periodic acid-Schiff (PAS) staining methods for glycogen detection has yielded the following performance metrics, with PAS serving as the gold standard.

Performance MetricBest's CarminePeriodic acid-Schiff (PAS)
Sensitivity 88.5%"Gold Standard"
Specificity 69.9%"Gold Standard"
Positive Predictive Value 69.4%"Gold Standard"
Negative Predictive Value 88.8%"Gold Standard"
Diagnostic Accuracy 78.6%"Gold Standard"
Turn-Around Time (TAT) 107 minutes858 minutes
Cost per Test (USD) $1.65$1.17
Data sourced from a retrospective laboratory-based study on adenocarcinoma of the ovary tissue blocks.[7]

Experimental Protocols

Reagent Preparation

1. Best's Carmine Stock Solution:

  • Carmine: 2 g[8]

  • Potassium carbonate: 1 g[8]

  • Potassium chloride: 5 g[8]

  • Distilled water: 60 ml[8]

Preparation:

  • In a flask, combine the carmine, potassium carbonate, and potassium chloride in distilled water.[6]

  • Gently boil the mixture, being cautious of strong foaming.[6][8]

  • Allow the solution to cool and then add 20 ml of ammonia.[9] The solution should be stored in a tightly sealed bottle in a cool place and remains stable for approximately two months.[6][8]

2. Best's Carmine Working Solution:

  • Best's Carmine Stock Solution: 10 ml

  • Ammonia (28%): 15 ml

  • Methanol: 15 ml

Preparation:

  • Mix the components immediately before use. This solution should be used within a few days.[10]

3. Best's Differentiator:

  • Absolute ethanol: 20 ml

  • Methanol: 10 ml

  • Distilled water: 25 ml

Staining Procedure
  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.

  • Nuclear Staining: Stain the nuclei with a hematoxylin solution, such as Mayer's hemalum, for approximately 1 minute.[5][10]

  • Rinsing: Rinse the slides thoroughly in distilled water.[5]

  • Glycogen Staining: Place the sections in the freshly prepared Best's Carmine Working Solution for 15-30 minutes.[10]

  • Differentiation: Differentiate the sections in Best's Differentiator for a few seconds to remove excess stain.[10] This step is critical for achieving a clear background.

  • Rinsing: Quickly rinse the slides in 70% ethanol.[10]

  • Dehydration: Dehydrate the sections through a graded series of ethanol.

  • Clearing and Mounting: Clear the sections in xylene and mount with a synthetic resin.[10]

Expected Results
  • Glycogen: Pink to red granules[1][10]

  • Nuclei: Blue[10]

Visualizations

Experimental Workflow

G cluster_prep Tissue Preparation cluster_staining Staining cluster_final Final Steps Deparaffinization Deparaffinization & Rehydration Nuclear_Stain Nuclear Staining (Hematoxylin) Deparaffinization->Nuclear_Stain Rinse1 Rinse (Distilled Water) Nuclear_Stain->Rinse1 Glycogen_Stain Glycogen Staining (Best's Carmine) Rinse1->Glycogen_Stain Differentiate Differentiation Glycogen_Stain->Differentiate Rinse2 Rinse (70% Ethanol) Differentiate->Rinse2 Dehydration Dehydration Rinse2->Dehydration Clearing Clearing & Mounting Dehydration->Clearing

Caption: Workflow for Best's Carmine Staining.

Glycogen Metabolism Signaling Pathway

Caption: Key Pathways of Glycogen Metabolism.

References

Application Notes and Protocols: Preparation and Use of Carmalum for Nuclear Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation and application of carmalum stain, derived from carminic acid, for the specific and vibrant staining of cell nuclei in histological preparations. Carmalum staining serves as an excellent alternative to hematoxylin, yielding a crimson to red coloration of nuclear material.

Introduction to Carmalum Staining

Carmalum is a classic histological stain used for demonstrating cell nuclei. The active coloring agent is this compound, a natural dye extracted from the cochineal insect (Dactylopius coccus)[1][2][3]. For nuclear staining, this compound is used in conjunction with a mordant, typically an aluminum salt such as potassium aluminum sulfate (alum)[1][4][5][6]. The this compound and alum form a coordination complex, often referred to as a "lake," which binds specifically to the chromatin within the cell nucleus, staining it a distinct red or crimson color[5][7][8].

This technique is valuable as a counterstain in various histological and immunohistochemical procedures, particularly where a red nucleus provides better contrast with other colored elements in the tissue section[1][5][9].

Data Presentation: Carmalum Preparation Protocols

Several formulations for carmalum stain exist. The choice of protocol may depend on the specific application and desired staining intensity. The following table summarizes various established recipes.

Protocol Name Carmine / this compound Mordant (Alum) Solvent (Distilled Water) Other Reagents Preparation Notes Reference
Mayer's Carmalum 1.0 g10.0 g Potassium Alum200 ml1.0 ml 10% Formaldehyde (as preservative)Heat to dissolve alum, add carmine, cool, filter, then add formaldehyde.[1]
Carmine Alum Stain 1.0 g2.5 g Potassium Alum Sulfate500 mlNoneBoil for at least 40 minutes. Filter while the solution is still hot.[9]
General Carmalum 10.0 g (as "carmalum")Included in "carmalum"200 ml5 ml Glacial Acetic AcidBoil for approximately 1 hour, then cool and filter.[10]
Nuclear Staining Solution 3.6 gNone (uses Lithium salt)100 mlSaturated aqueous Lithium Carbonate (~1.25%), 1g ThymolBoil carmine in lithium carbonate solution for 15 min, cool, add thymol, and filter.[3]

Experimental Protocols

Preparation of Mayer's Carmalum Staining Solution

This is one of the most common and reliable formulations for routine nuclear staining.

Materials:

  • This compound (C.I. 75470)

  • Potassium Aluminum Sulfate (Potassium Alum)

  • Distilled Water

  • Formaldehyde solution (10%)

  • Heating plate with magnetic stirrer

  • Filter paper (Whatman No. 1 or equivalent)

  • Glass beakers and graduated cylinders

Protocol:

  • In a 500 ml beaker, add 10.0 g of potassium alum to 200 ml of distilled water.

  • Gently heat the solution while stirring until the potassium alum is completely dissolved.

  • Remove from heat and add 1.0 g of this compound to the hot alum solution.

  • Stir until the this compound is dissolved. The solution will turn a deep red.

  • Allow the solution to cool completely to room temperature.

  • Filter the cooled solution through filter paper to remove any undissolved particles.

  • Add 1.0 ml of 10% formaldehyde solution as a preservative to the filtered stain.

  • Store the final carmalum solution in a tightly capped bottle at room temperature. The solution is stable for an extended period.

Protocol for Nuclear Staining of Paraffin Sections

This protocol is suitable for formalin-fixed, paraffin-embedded tissue sections.

Materials:

  • Deparaffinization and rehydration reagents (Xylene, graded alcohols)

  • Mayer's Carmalum staining solution

  • Distilled water

  • Dehydration reagents (graded alcohols)

  • Clearing agent (Xylene or xylene substitute)

  • Mounting medium

Protocol:

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene: 2 changes, 5 minutes each.

    • Immerse in 100% Ethanol: 2 changes, 3 minutes each.

    • Immerse in 95% Ethanol: 2 changes, 3 minutes each.

    • Immerse in 70% Ethanol: 1 change, 3 minutes.

    • Rinse gently in running tap water.

    • Place slides in distilled water.

  • Nuclear Staining:

    • Stain the hydrated sections in Mayer's Carmalum solution for 10-30 minutes.[5] Staining time can be adjusted based on tissue type and desired intensity. Overstaining is generally not an issue with this method.[5]

  • Washing:

    • Wash the slides in running tap water for approximately 1 minute to remove excess stain.[5]

  • Dehydration and Clearing:

    • Dehydrate the sections through a graded series of alcohols (e.g., 70%, 95%, 100%).

    • Clear the sections in xylene or a suitable substitute.

  • Mounting:

    • Apply a coverslip using a resinous mounting medium.

Expected Results:

  • Nuclei: Crimson to red[5][7]

  • Cytoplasm: Unstained or very pale pink

Visualizations

Signaling Pathway and Mechanism

The staining mechanism involves the formation of a chelation complex between this compound and the aluminum mordant. This positively charged complex then binds to the negatively charged phosphate groups of the DNA backbone in the chromatin.

Carmalum_Staining_Mechanism Carminic_Acid This compound (from Cochineal) Carmalum_Complex Carmalum Chelate Complex (Positively Charged) Carminic_Acid->Carmalum_Complex Complexation (Boiling) Alum Aluminum Salt (Alum) (Mordant) Alum->Carmalum_Complex Complexation (Boiling) Chromatin Chromatin (DNA) (Negatively Charged Phosphate Groups) Carmalum_Complex->Chromatin Ionic Binding Stained_Nucleus Stained Nucleus (Red/Crimson) Chromatin->Stained_Nucleus Carmalum_Preparation_Workflow start Start dissolve_alum Dissolve 10g Potassium Alum in 200ml Distilled Water with Heat start->dissolve_alum add_carmine Add 1.0g this compound to hot solution dissolve_alum->add_carmine cool Cool to Room Temperature add_carmine->cool filter Filter Solution cool->filter add_preservative Add 1.0ml 10% Formaldehyde filter->add_preservative store Store in Tightly Capped Bottle add_preservative->store end End store->end Staining_Protocol_Workflow start Start: Paraffin Section on Slide deparaffinize Deparaffinize & Rehydrate (Xylene -> Graded Alcohols -> Water) start->deparaffinize stain Stain in Carmalum Solution (10-30 minutes) deparaffinize->stain wash Wash in Running Water (~1 minute) stain->wash dehydrate Dehydrate (Graded Alcohols) wash->dehydrate clear Clear in Xylene dehydrate->clear mount Mount with Coverslip clear->mount end End: Microscopic Examination mount->end

References

Application Notes and Protocols: Mucicarmine Staining for Acid Mucopolysaccharides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucicarmine staining is a widely used histochemical technique for the visualization of acid mucopolysaccharides, which are principal components of mucins. Mucins are high-molecular-weight glycoproteins produced by epithelial cells and are crucial components of the mucus that lines various organs. The mucicarmine stain is highly valued in pathology and research for its ability to specifically identify epithelial mucins, aiding in the differentiation of normal and pathological tissues. For instance, it is instrumental in distinguishing mucin-producing adenocarcinomas from other neoplasms like squamous cell carcinomas that do not produce mucin.[1][2][3] The stain is also effective in identifying the polysaccharide capsule of the fungus Cryptococcus neoformans.[1][2]

The staining principle relies on the electrostatic interaction between a positively charged aluminum-carmine complex and the negatively charged acidic groups (carboxylated and sulfated) of acid mucopolysaccharides.[4] This interaction results in a characteristic deep rose to red color in mucin-rich structures, while the nuclei are typically counterstained blue or black, and other tissue components appear yellow or colorless.

Applications

  • Tumor Diagnosis and Classification: Mucicarmine is a key tool in surgical pathology to identify mucin production in tumors, which is a hallmark of adenocarcinomas.[1][2] This helps in the differential diagnosis of tumors, particularly in distinguishing adenocarcinomas from squamous cell carcinomas and other poorly differentiated neoplasms.[1][2]

  • Identification of Cryptococcus neoformans: The polysaccharide-rich capsule of the pathogenic yeast Cryptococcus neoformans stains intensely with mucicarmine, aiding in its identification in tissue sections.[2]

  • Gastrointestinal Pathology: The stain is used to assess the distribution and quantity of mucin-secreting goblet cells in the gastrointestinal tract, which can be altered in various inflammatory and neoplastic conditions.

  • Respiratory Tract Pathology: It helps in the evaluation of mucinous metaplasia and mucus-producing tumors in the respiratory system.

Quantitative Data Summary

The following tables summarize the performance of mucicarmine staining in differentiating specific types of carcinomas.

Table 1: Performance of Mucicarmine Stain in Differentiating Mucoepidermoid Carcinoma of the Conjunctiva (MECC) from Squamous Cell Carcinoma (SCC)

Staining MethodSensitivitySpecificity
Mucicarmine88%100%
Colloidal Iron88%100%
Alcian Blue88%100%
CEA83%75%
Mucin-1100%25%

Data extracted from a study on mucoepidermoid carcinoma of the conjunctiva.[5]

Table 2: Mucicarmine Staining in Non-Small Cell Lung Carcinoma (NSCLC)

Histological SubtypePercentage of Cases with 10 or more Cytoplasmic Mucin Inclusions
Adenocarcinoma (n=416)31%
Squamous Cell Carcinoma (n=194)0.5%

Data from a study on the diagnostic value of mucin stains in surgically treated primary lung cancers.[6]

Experimental Protocols

Southgate's Mucicarmine Staining Protocol

This is a widely accepted and utilized method for mucicarmine staining.

Reagent Preparation:

  • Mucicarmine Solution:

    • Carmine: 1 g

    • Aluminum Hydroxide: 1 g

    • 50% Alcohol: 100 mL

    • Anhydrous Aluminum Chloride: 0.5 g

    • Preparation: Grind the carmine to a fine powder and place it in a 500 mL flask. Add the 50% alcohol and mix. Add the aluminum hydroxide and mix, followed by the aluminum chloride. Gently boil for 2-3 minutes. Cool the solution and filter it into a reagent bottle. Store at 4°C. The solution is stable for about six months.

  • Weigert's Iron Hematoxylin:

    • Solution A: Hematoxylin (1 g in 100 mL of 95% alcohol)

    • Solution B: 29% Ferric Chloride in water (4 mL), distilled water (95 mL), and concentrated Hydrochloric Acid (1 mL).

    • Working Solution: Mix equal parts of Solution A and Solution B just before use.

  • Metanil Yellow Solution (Counterstain):

    • Metanil Yellow: 0.25 g

    • Distilled Water: 100 mL

    • Glacial Acetic Acid: 0.25 mL

Staining Procedure:

  • Deparaffinize tissue sections and hydrate to distilled water.

  • Stain nuclei with Weigert's Iron Hematoxylin for 7 minutes.

  • Wash in running tap water for 5-10 minutes.

  • Stain with the working Mucicarmine solution for 60 minutes. For a less intense stain, this can be reduced to 30-45 minutes.

  • Rinse quickly with distilled water.

  • Counterstain with Metanil Yellow solution for 30-60 seconds.

  • Rinse briefly in distilled water.

  • Dehydrate through graded alcohols (95% and absolute).

  • Clear in xylene and mount with a resinous mounting medium.

Expected Results:

  • Mucins: Deep rose to red

  • Capsule of Cryptococcus: Deep rose to red

  • Nuclei: Black

  • Other tissue elements: Blue or Yellow

Visualizations

Experimental Workflow: Mucicarmine Staining

G cluster_prep Tissue Preparation cluster_staining Staining cluster_final Final Steps Deparaffinization Deparaffinization & Hydration Hydration Hydration to Distilled Water Deparaffinization->Hydration Nuclear_Stain Nuclear Staining (Weigert's Hematoxylin) Hydration->Nuclear_Stain Washing1 Washing (Tap Water) Nuclear_Stain->Washing1 Mucin_Stain Mucin Staining (Mucicarmine Solution) Washing1->Mucin_Stain Rinsing1 Rinsing (Distilled Water) Mucin_Stain->Rinsing1 Counterstain Counterstaining (Metanil Yellow) Rinsing1->Counterstain Rinsing2 Rinsing (Distilled Water) Counterstain->Rinsing2 Dehydration Dehydration (Graded Alcohols) Rinsing2->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting Clearing->Mounting

Caption: Workflow for Mucicarmine Staining of Tissue Sections.

Signaling Pathway: Role of MUC1 in Cancer Progression

Aberrant expression and glycosylation of mucins, particularly the transmembrane mucin MUC1, are implicated in cancer progression. MUC1 can initiate signaling cascades that promote cell proliferation, angiogenesis, migration, and invasion.[7][8] This diagram illustrates a simplified overview of MUC1's role in activating key oncogenic pathways.

MUC1_Signaling cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes MUC1 Overexpressed MUC1 EGFR EGFR Activation MUC1->EGFR Beta_Catenin β-catenin Stabilization MUC1->Beta_Catenin NF_kB NF-κB Activation MUC1->NF_kB Proliferation Cell Proliferation EGFR->Proliferation Migration Cell Migration & Invasion EGFR->Migration Beta_Catenin->Proliferation Angiogenesis Angiogenesis NF_kB->Angiogenesis Apoptosis_Inhibition Inhibition of Apoptosis NF_kB->Apoptosis_Inhibition

Caption: MUC1 Signaling in Cancer Progression.

References

Application Note: Absolute Quantification of Carminic Acid using Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carminic acid is a natural anthraquinone glucoside widely used as a red colorant in the food, cosmetic, and pharmaceutical industries. Accurate quantification of this compound is crucial for quality control, formulation development, and regulatory compliance. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a powerful and direct method for the absolute quantification of compounds without the need for a specific reference standard of the analyte.[1][2] This is particularly advantageous for natural products like this compound, where certified reference materials are not always readily available.[1][3]

This application note provides a detailed protocol for the absolute quantification of this compound in various samples, including reagents and cochineal extracts, using ¹H-qNMR. The method relies on the principle that the integral of an NMR signal is directly proportional to the molar concentration of the nuclei responsible for that signal. By comparing the integral of a specific this compound proton signal to that of a known amount of an internal standard, the absolute quantity of this compound can be determined with traceability to the International System of Units (SI).[1][3]

Principle of qNMR for Absolute Quantification

The absolute purity or concentration of an analyte is determined by comparing the integral of a selected analyte signal with the integral of a signal from a certified reference material (CRM) or a standard of known purity, which is added to the sample as an internal standard (IS). The following equation is used for the calculation:

Where:

  • I_analyte and I_IS are the integral values of the signals for the analyte and the internal standard, respectively.

  • N_analyte and N_IS are the number of protons giving rise to the respective signals.

  • M_analyte and M_IS are the molar masses of the analyte and the internal standard.

  • m_analyte and m_IS are the masses of the analyte and the internal standard.

  • Purity_IS is the purity of the internal standard.

Experimental Workflow

The following diagram illustrates the general workflow for the absolute quantification of this compound by qNMR.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh This compound Sample dissolve Dissolve in D₂O weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard (DSS-d6) weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire ¹H-NMR Spectrum (Quantitative Parameters) transfer->nmr_acq phasing Phase Correction nmr_acq->phasing baseline Baseline Correction phasing->baseline integration Integrate Signals (Analyte & IS) baseline->integration calculation Calculate Absolute Quantity/Purity integration->calculation

Caption: Workflow for qNMR quantification of this compound.

Experimental Protocols

Materials and Reagents
  • This compound Sample: Reagent or cochineal extract.

  • Internal Standard (IS): 3-(Trimethylsilyl)-1-propanesulfonic acid-d6, sodium salt (DSS-d6). The concentration of the DSS-d6 solution should be calibrated against a certified reference material (CRM) like potassium hydrogen phthalate (PHP).[1][3]

  • Deuterated Solvent: Deuterium oxide (D₂O).

  • NMR Tubes: 5 mm high-precision NMR tubes.

  • Analytical Balance: Capable of weighing to at least 0.01 mg.

Sample Preparation
  • Preparation of the Internal Standard Stock Solution:

    • Accurately weigh a precise amount of DSS-d6.

    • Dissolve it in a known volume of D₂O to prepare a stock solution of known concentration.

    • The concentration of this stock solution should be verified using a CRM such as potassium hydrogen phthalate.[1][3]

  • Preparation of the qNMR Sample:

    • Accurately weigh approximately 5-10 mg of the this compound sample into a vial.

    • Add a precise volume of the calibrated DSS-d6 internal standard stock solution to the vial.

    • Ensure complete dissolution of the sample by vortexing or gentle sonication.

    • Transfer an appropriate volume (e.g., 600 µL) of the final solution into a 5 mm NMR tube.

NMR Data Acquisition

The following parameters are recommended for a 500 MHz or 600 MHz NMR spectrometer.[4]

ParameterRecommended Value
Spectrometer500 MHz or higher
Probe5 mm broadband auto-tune probe
Nucleus¹H
SolventD₂O
Temperature25 °C (298 K)
Pulse ProgramSingle 90° pulse
Spectral Width-5 to 15 ppm
Acquisition Time> 3 s
Relaxation Delay (D1)30 s (≥ 5 times the longest T₁)
Number of Scans (NS)8 or more (to achieve a signal-to-noise ratio > 250:1 for the signals of interest)
Data Points32,000 or more
Data Processing and Analysis
  • Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Perform phasing and baseline correction manually to ensure accuracy.

    • Reference the spectrum to the DSS-d6 signal at 0.00 ppm.

  • Signal Selection and Integration:

    • This compound: Select a well-resolved signal for integration. The aromatic proton at the 5-position (H-5) of this compound, which appears as a singlet, is a suitable choice.[1][3] In D₂O, this signal is typically found around 7.70 ppm.

    • Internal Standard (DSS-d6): Integrate the singlet corresponding to the nine protons of the three methyl groups at 0.00 ppm.[1][3]

    • Set the integration region for each peak carefully to include the entire signal.

  • Calculation:

    • Use the equation provided in the "Principle of qNMR" section to calculate the absolute purity or content of this compound in the sample.

Data Presentation

The following table summarizes typical results obtained from the qNMR analysis of various this compound samples.[1][3]

Sample TypePurity / Content (%)
This compound Reagent A92.9
This compound Reagent B85.3
This compound Reagent C25.3
Cochineal Dye Product 130.5
Cochineal Dye Product 215.8
Cochineal Dye Product 34.6

Logical Relationship for Quantification

The quantification of this compound relies on the direct proportionality between signal intensity and the number of protons. The logical relationship for the calculation is depicted below.

qNMR_Logic cluster_inputs Experimental Inputs cluster_nmr NMR Data cluster_constants Known Constants mass_analyte Mass of This compound (m_analyte) calculation Purity Calculation mass_analyte->calculation mass_is Mass of IS (m_IS) mass_is->calculation purity_is Purity of IS (Purity_IS) purity_is->calculation integral_analyte Integral of This compound (I_analyte) integral_analyte->calculation integral_is Integral of IS (I_IS) integral_is->calculation mw_analyte MW of This compound (M_analyte) mw_analyte->calculation mw_is MW of IS (M_IS) mw_is->calculation n_analyte Protons of Analyte Signal (N_analyte) n_analyte->calculation n_is Protons of IS Signal (N_IS) n_is->calculation result Absolute Purity of This compound calculation->result

Caption: Logical inputs for this compound purity calculation.

Conclusion

Quantitative NMR is a reliable, rapid, and non-destructive method for the absolute quantification of this compound.[1][3] The protocol outlined in this application note provides a robust framework for researchers, scientists, and drug development professionals to accurately determine the purity of this compound reagents and its content in various products. The method's directness and traceability to SI standards make it an invaluable tool for quality control and research in industries utilizing this natural colorant.

References

Application Notes and Protocols for Heterologous Production of Carminic Acid in Aspergillus nidulans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the heterologous production of the natural red colorant, carminic acid, in the filamentous fungus Aspergillus nidulans. This document summarizes the key findings and methodologies from the foundational proof-of-concept study that established a semi-synthetic biosynthetic pathway in this microbial host.[1][2][3][4]

Introduction

This compound is a widely used natural red food colorant traditionally extracted from scale insects (Dactylopius coccus).[1][2] Production is subject to limitations in raw material access and weather-dependent fluctuations.[1][2] The heterologous production of this compound in a microbial host like Aspergillus nidulans offers a promising alternative for a more stable and cost-effective supply.[1][2] This has been achieved by engineering a semi-natural biosynthetic pathway that combines genes from a plant, bacteria, and an insect.[1][2]

The engineered pathway for this compound production in A. nidulans involves several key enzymatic steps. It begins with the formation of a non-reduced linear octaketide by a plant-derived type III polyketide synthase (PKS). This intermediate is then folded into flavokermesic acid anthrone (FKA) by a cyclase and an aromatase from a bacterial type II PKS system.[1][2] Endogenous monooxygenases within A. nidulans catalyze the oxidation of FKA to flavokermesic acid and subsequently to kermesic acid. The final step is the C-glucosylation of kermesic acid to this compound, a reaction catalyzed by the Dactylopius coccus C-glucosyltransferase, DcUGT2.[1][2]

Data Presentation

The following table summarizes the production of key metabolites in the engineered this compound biosynthetic pathway in various Aspergillus nidulans strains. The data is based on targeted metabolic analysis.

StrainRelevant GenotypeFlavokermesic Acid (FK) ProductionKermesic Acid (KA) ProductionThis compound ProductiondcII Production
NID2252 (Reference)Wild-type background with deleted PKS clustersNot DetectedNot DetectedNot DetectedNot Detected
OKS StrainExpressing OKSDetectedNot DetectedNot DetectedNot Detected
OKS + ZhuI + ZhuJExpressing OKS, ZhuI, and ZhuJDetectedDetectedNot DetectedNot Detected
OKS + ZhuI + ZhuJ + UGT2Expressing OKS, ZhuI, ZhuJ, and UGT2DetectedDetectedDetected Detected

Note: The exact quantitative titers were not specified in the primary publication, but the relative production and detection in different strains are presented.

Signaling Pathways and Experimental Workflows

A visual representation of the engineered biosynthetic pathway and the general experimental workflow is provided below.

carminic_acid_pathway cluster_heterologous_enzymes Heterologous Pathway Acetyl-CoA Acetyl-CoA OKS OKS (Plant Type III PKS) Malonyl-CoA Malonyl-CoA Octaketide Non-reduced linear octaketide OKS->Octaketide ZhuI_ZhuJ ZhuI (Cyclase) & ZhuJ (Aromatase) (Bacterial Type II PKS) FKA Flavokermesic acid anthrone (FKA) ZhuI_ZhuJ->FKA Endo_Mono Endogenous A. nidulans Monooxygenases FK Flavokermesic acid (FK) Endo_Mono->FK DcUGT2 DcUGT2 (D. coccus C-glucosyltransferase) CA This compound DcUGT2->CA dcII dcII DcUGT2->dcII KA Kermesic acid (KA) FK->KA

Caption: Engineered biosynthetic pathway for this compound in A. nidulans.

experimental_workflow cluster_strain_dev Strain Development cluster_production Production & Analysis Gene_Synthesis Gene Synthesis & Codon Optimization Vector_Construction Expression Vector Construction Gene_Synthesis->Vector_Construction Transformation A. nidulans Transformation Vector_Construction->Transformation Strain_Verification Strain Verification (PCR) Transformation->Strain_Verification Cultivation Fungal Cultivation & Fermentation Strain_Verification->Cultivation Extraction Metabolite Extraction Cultivation->Extraction Analysis LC-HRMS Analysis Extraction->Analysis Quantification Data Analysis & Quantification Analysis->Quantification

Caption: General experimental workflow for producing this compound in A. nidulans.

Experimental Protocols

Protocol 1: Strain Construction and Transformation

This protocol outlines the general steps for constructing the expression vectors and transforming Aspergillus nidulans.

1. Gene Synthesis and Vector Construction:

  • The genes for octaketide synthase (OKS) from Aloe arborescens, ZhuI and ZhuJ from Streptomyces sp. R1128, and the C-glucosyltransferase (UGT2) from Dactylopius coccus are synthesized. Codon optimization for A. nidulans may be performed to enhance expression.

  • The synthesized genes are cloned into suitable A. nidulans expression vectors. These vectors typically contain a selection marker (e.g., pyrG) and a promoter for driving gene expression (e.g., the gpdA promoter).

2. Aspergillus nidulans Host Strain:

  • A suitable host strain, such as NID2252, which has had endogenous polyketide synthase gene clusters deleted to reduce background metabolites, should be used.

3. Protoplast Preparation and Transformation:

  • Inoculate 50 mL of minimal medium (MM) with A. nidulans spores to a final concentration of 1x10^6 spores/mL.

  • Incubate at 37°C with shaking at 150 rpm for approximately 16-18 hours, or until germlings are visible.

  • Harvest the mycelium by filtration through sterile miracloth and wash with a sterile osmotic stabilizer solution (e.g., 0.6 M KCl).

  • Resuspend the mycelium in a lytic enzyme solution (e.g., containing Glucanex 200G) in the osmotic stabilizer and incubate at 30°C with gentle shaking until protoplasts are formed.

  • Separate the protoplasts from the mycelial debris by filtration.

  • Wash the protoplasts with the osmotic stabilizer and then with a transformation buffer (e.g., STC buffer: 1.2 M sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2).

  • Resuspend the protoplasts in the transformation buffer.

  • Add approximately 5-10 µg of the expression vector DNA to 100 µL of the protoplast suspension.

  • Add PEG solution (e.g., 25% PEG 6000 in STC buffer) and incubate at room temperature.

  • Plate the transformation mixture onto selective regeneration agar plates (e.g., MM with sorbitol as an osmotic stabilizer and lacking the nutrient corresponding to the selection marker).

  • Incubate at 37°C for 3-5 days until transformants appear.

4. Strain Verification:

  • Isolate genomic DNA from the putative transformants.

  • Perform PCR using primers specific to the integrated genes to confirm their presence.

Protocol 2: Fungal Cultivation and Fermentation

This protocol describes the cultivation of the engineered A. nidulans strains for the production of this compound.

1. Media Preparation:

  • Prepare a suitable liquid minimal medium (MM) for fermentation. The composition should be optimized for secondary metabolite production.

2. Inoculation and Cultivation:

  • Inoculate the liquid MM with spores from a freshly grown culture of the engineered A. nidulans strain.

  • Incubate the cultures at 37°C with shaking (e.g., 150 rpm) for a period of 5-7 days. The production of the red pigment may be visible in the culture medium.

Protocol 3: Metabolite Extraction and Analysis

This protocol details the extraction of this compound and its precursors from the fungal culture and their analysis by LC-HRMS.

1. Extraction:

  • Separate the mycelium from the culture broth by filtration.

  • Extract the mycelium and the culture broth separately with an organic solvent such as ethyl acetate. The pH of the aqueous phase may be adjusted to optimize the extraction of acidic compounds.

  • Combine the organic extracts and evaporate to dryness under reduced pressure.

  • Redissolve the dried extract in a suitable solvent (e.g., methanol) for analysis.

2. LC-HRMS Analysis:

  • Instrumentation: A high-resolution mass spectrometer coupled with a liquid chromatography system (e.g., UPLC-DAD-HRMS).

  • Column: A reverse-phase C18 column is typically used for the separation of these compounds.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid (e.g., formic acid), is commonly used.

  • Detection: The diode array detector (DAD) can be used to monitor the characteristic absorbance of the compounds, while the mass spectrometer provides accurate mass data for identification.

  • Quantification: For quantitative analysis, a calibration curve should be prepared using authentic standards of this compound, kermesic acid, and flavokermesic acid. The peak areas of the extracted ion chromatograms corresponding to the accurate masses of the target compounds are used for quantification.

Conclusion

The heterologous production of this compound in Aspergillus nidulans has been successfully demonstrated, providing a foundational platform for the development of a microbial cell factory for this valuable natural colorant.[1][2] Further optimization of the biosynthetic pathway, including balancing enzyme expression levels and engineering the host strain for increased precursor supply, could lead to significantly higher titers. The protocols and data presented here serve as a valuable resource for researchers aiming to replicate and build upon this work in the fields of synthetic biology, metabolic engineering, and natural product development.

References

Carminic Acid: A Natural pH Indicator for Smart Packaging Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Carminic acid, a natural anthraquinone pigment extracted from the cochineal insect (Dactylopius coccus), has emerged as a promising candidate for the development of intelligent or smart packaging materials.[1][2] Its inherent pH-sensitive properties result in distinct color changes across a range of pH values, making it an effective visual indicator of food spoilage and changes in the microenvironment of packaged pharmaceuticals.[3][4] This document provides detailed application notes and experimental protocols for utilizing this compound as a natural pH indicator in smart packaging films. The protocols are designed for researchers, scientists, and drug development professionals interested in creating and evaluating pH-sensitive packaging materials.

The color of this compound is derived from its conjugated π-system within the anthraquinone ring structure.[1] This chemical structure is sensitive to changes in acidity and alkalinity, leading to observable color shifts.[3] In acidic conditions, this compound typically appears orange, transitioning to red in neutral environments, and purplish in alkaline conditions.[3][4] This halochromic behavior can be harnessed to monitor the freshness of various food products, as spoilage is often accompanied by changes in pH due to microbial growth and the production of volatile amines.

Beyond its pH-indicating capabilities, this compound also exhibits antioxidant and antimicrobial properties, which can contribute to extending the shelf-life of packaged goods.[5] The incorporation of this compound into biodegradable polymer matrices, such as chitosan or starch, offers a sustainable and environmentally friendly approach to smart packaging.[6]

Signaling Pathway and Experimental Workflow

The pH-dependent color change of this compound is a result of structural transformations in the molecule. These changes in the electronic structure alter the molecule's absorption of light, leading to the perception of different colors.

G Figure 1: Signaling Pathway of this compound pH Indication cluster_acidic Acidic (pH < 7) cluster_neutral Neutral (pH ≈ 7) cluster_alkaline Alkaline (pH > 7) Acidic Orange-Red Neutral Red Acidic->Neutral Increase in pH Neutral->Acidic Decrease in pH Alkaline Purple/Violet Neutral->Alkaline Increase in pH Deprotonation Deprotonation of hydroxyl groups Alkaline->Neutral Decrease in pH Protonation Protonation of hydroxyl groups

Caption: A diagram illustrating the color transition of this compound in response to pH changes.

The development and evaluation of this compound-based smart packaging films generally follow a systematic workflow, from material preparation to performance testing.

G Figure 2: Experimental Workflow for this compound Smart Packaging cluster_prep Film Preparation cluster_char Film Characterization cluster_eval Performance Evaluation A Polymer Solution Preparation B This compound Incorporation A->B C Solution Casting and Drying B->C D Physicochemical Properties C->D E Mechanical Properties C->E F Barrier Properties C->F G pH Sensitivity Test D->G I Food Spoilage Monitoring G->I H Indicator Leaching Test H->I

Caption: A flowchart outlining the key stages in the creation and testing of this compound indicator films.

Data Presentation

The performance of this compound-based smart packaging films can be quantified through various analytical techniques. The following tables summarize key performance indicators.

Table 1: Colorimetric Response of this compound to pH

pHColor ObservedL* Valuea* Valueb* Value
2-4Orange-Red
5-7Red
8-10Purple
11-12Violet
Note: Lab values are dependent on the specific film matrix and this compound concentration and should be measured experimentally.*

Table 2: Physicochemical Properties of this compound-Infused Biopolymer Films

Film CompositionThickness (mm)Moisture Content (%)Water Solubility (%)Water Vapor Permeability (g·m/m²·s·Pa)
Chitosan
Chitosan + this compound (1%)
Starch
Starch + this compound (1%)
Note: These values are illustrative and will vary based on the specific biopolymer, plasticizer, and this compound concentration used.

Table 3: Mechanical Properties of this compound-Infused Biopolymer Films

Film CompositionTensile Strength (MPa)Elongation at Break (%)
Chitosan
Chitosan + this compound (1%)
Starch
Starch + this compound (1%)
Note: Mechanical properties are highly dependent on film preparation methods and the presence of plasticizers.

Experimental Protocols

Protocol 1: Extraction of this compound from Cochineal

This protocol describes a simple boiling water extraction method to obtain this compound from dried cochineal insects.[1]

Materials:

  • Dried cochineal insects

  • Deionized water

  • Mortar and pestle

  • Beaker (600 mL)

  • Hot plate

  • Stirring rod

  • Filter paper

  • Amber storage bottles

Procedure:

  • Weigh approximately 0.25 g of dried cochineal insects.

  • Grind the insects into a fine powder using a mortar and pestle.[1]

  • Transfer the ground powder to a 600 mL beaker.

  • Add 300 mL of deionized water to the beaker.

  • Add a few boiling chips and gently stir the mixture.

  • Heat the solution on a hot plate and bring it to a boil.

  • Maintain a gentle boil for 15-20 minutes.[1]

  • Allow the solution to cool slightly and then filter it through filter paper to remove solid insect residues.

  • Store the filtered this compound solution in amber bottles to protect it from light.

Protocol 2: Preparation of Chitosan-Based this compound Indicator Films

This protocol details the fabrication of a pH-sensitive smart packaging film using chitosan as the biopolymer matrix via the solution casting method.[7][8]

Materials:

  • Chitosan powder (medium molecular weight)

  • Glacial acetic acid

  • Glycerol (as a plasticizer)

  • This compound solution (from Protocol 1)

  • Deionized water

  • Magnetic stirrer with hotplate

  • Beakers

  • Petri dishes (for casting)

  • Drying oven or desiccator

Procedure:

  • Prepare a 2% (w/v) chitosan solution by dissolving 2 g of chitosan powder in 100 mL of a 1% (v/v) aqueous acetic acid solution.

  • Stir the solution on a magnetic stirrer at a moderate speed until the chitosan is completely dissolved. Gentle heating (around 60°C) can aid dissolution.[8]

  • Add glycerol as a plasticizer at a concentration of 30% (w/w) based on the dry weight of chitosan. Stir for another 30 minutes to ensure homogeneity.

  • Incorporate the this compound solution into the chitosan-glycerol solution. The amount of this compound can be varied to optimize color intensity and sensitivity. A typical starting point is 1-5% (v/v) of the chitosan solution.

  • Stir the final film-forming solution for an additional 60 minutes to ensure uniform distribution of the this compound.

  • Degas the solution by placing it in a sonicator bath for a few minutes or by letting it stand to remove air bubbles.

  • Pour a specific volume of the film-forming solution into a level Petri dish.[7] The volume will determine the final thickness of the film.

  • Dry the cast solution in an oven at a controlled temperature (e.g., 40-50°C) for 24-48 hours, or until the solvent has completely evaporated.[9] Alternatively, the film can be dried at room temperature in a desiccator.

  • Carefully peel the dried film from the Petri dish.

  • Store the film in a desiccator until further characterization and use.

Protocol 3: Evaluation of pH Sensitivity of the Indicator Film

This protocol describes how to assess the color response of the prepared this compound-based film to different pH values.

Materials:

  • This compound indicator film

  • Buffer solutions of varying pH (e.g., pH 2, 4, 6, 7, 8, 10, 12)

  • Colorimeter or a digital camera with color analysis software (e.g., ImageJ)

  • Beakers or Petri dishes

Procedure:

  • Cut the indicator film into small, uniform pieces (e.g., 2 cm x 2 cm).

  • Immerse the film pieces in separate beakers containing buffer solutions of different pH values.

  • Allow the films to equilibrate in the buffer solutions for a set period (e.g., 5-10 minutes).

  • Visually observe and record the color changes of the film in each buffer solution.

  • For quantitative analysis, remove the films from the buffer solutions, gently blot any excess liquid, and measure the color using a colorimeter to obtain L, a, and b* values.

  • Alternatively, capture high-resolution images of the films against a neutral background and analyze the RGB values using software to quantify the color changes.

Protocol 4: Indicator Leaching Test

This protocol is designed to determine the extent to which this compound migrates from the film matrix into a food simulant.

Materials:

  • This compound indicator film

  • Food simulant (e.g., distilled water for aqueous foods, 3% acetic acid for acidic foods, or 10% ethanol for fatty foods)

  • UV-Vis spectrophotometer

  • Beakers

  • Shaking incubator or water bath

Procedure:

  • Cut a known area of the indicator film (e.g., 3 cm x 3 cm).

  • Immerse the film in a specific volume of the chosen food simulant (e.g., 50 mL) in a beaker.

  • Place the beaker in a shaking incubator or water bath at a controlled temperature (e.g., 25°C or 40°C) for a defined period (e.g., 24 hours).

  • After the incubation period, remove the film from the simulant.

  • Measure the absorbance of the food simulant at the maximum absorption wavelength of this compound using a UV-Vis spectrophotometer.

  • Calculate the concentration of leached this compound using a pre-established calibration curve.

  • Express the leaching as the amount of this compound migrated per unit area of the film.

Protocol 5: Monitoring of Food Spoilage

This protocol provides a general method for using the this compound indicator film to monitor the freshness of a perishable food product, such as chicken or fish.

Materials:

  • This compound indicator film

  • Fresh food sample (e.g., chicken breast or fish fillet)

  • Sealed packaging container (e.g., Petri dish with a lid or a sealed plastic bag)

  • Digital camera

  • pH meter

Procedure:

  • Place a fresh food sample in the packaging container.

  • Attach a piece of the this compound indicator film to the inside of the package, ensuring it does not directly contact the food sample.

  • Seal the package and store it under controlled conditions (e.g., refrigeration at 4°C).

  • At regular time intervals (e.g., every 12 or 24 hours), visually observe and photograph the color of the indicator film.

  • Concurrently, measure the pH of the food sample at each time point by homogenizing a small portion of the sample with deionized water and using a pH meter.

  • Correlate the color changes of the indicator film with the changes in the pH of the food sample over time to establish the film's effectiveness in monitoring spoilage.

  • For a more comprehensive analysis, other spoilage indicators such as total volatile basic nitrogen (TVB-N) can also be measured and correlated with the film's color response.[10]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Inconsistent Staining with Carmine Dyes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center dedicated to helping you resolve inconsistencies in your carmine staining results. This guide provides answers to frequently asked questions, detailed troubleshooting protocols, and visual aids to assist researchers, scientists, and drug development professionals in achieving reliable and reproducible staining.

Frequently Asked Questions (FAQs)

Q1: Why is my carmine staining weak or completely absent?

Weak or no staining is a common issue that can arise from several factors throughout the staining procedure. The quality of the dye, fixation method, and adherence to the staining protocol are critical.

Possible Causes and Troubleshooting Steps:

  • Dye Quality and Preparation:

    • Batch-to-Batch Variability: Carmine is a natural dye derived from the cochineal insect, and as such, can exhibit significant batch-to-batch variability.[1][2][3] It is advisable to test a new batch of stain on control tissues before use in critical experiments.

    • Improper Stain Preparation: The preparation of the carmine staining solution is crucial. Ensure that the dye is completely dissolved and that the mordant, typically an aluminum salt like alum, is correctly incorporated.[4][5] Heating is often required to dissolve the carmine, but excessive heat can damage the dye molecule.[2][3]

    • Exhausted Staining Solution: Carmine solutions have a limited shelf life and can lose efficacy over time.[6] If you are using an older solution, consider preparing a fresh one.[6][7]

  • Tissue Fixation and Processing:

    • Inadequate Fixation: The choice of fixative can impact carmine staining. While formalin-fixed paraffin-embedded tissues are commonly used, alcoholic fixatives are often recommended for preserving glycogen for Best's carmine staining.[8] Ensure that the fixation time is adequate for the tissue size.

    • Incomplete Deparaffinization: Residual paraffin wax on the tissue section can prevent the aqueous carmine stain from penetrating the tissue.[9] Ensure complete removal of wax with xylene or a xylene substitute.[10][11]

    • Inadequate Rehydration: After deparaffinization, sections must be thoroughly rehydrated through a series of graded alcohols before staining.[11]

  • Staining Protocol:

    • Incorrect Staining Time: The optimal staining time can vary depending on the specific carmine formulation and the tissue being stained.[12] If staining is weak, try increasing the incubation time.[7]

    • Incorrect pH of Staining Solution: The pH of the carmine solution can affect its binding to tissue components. Ensure the pH is within the recommended range for your specific protocol.

Q2: Why is there high background staining on my slides?

Excessive background staining can obscure the target structures and make interpretation difficult. This issue is often related to incomplete rinsing or problems with the differentiating step.

Possible Causes and Troubleshooting Steps:

  • Inadequate Rinsing: After staining, it is crucial to rinse the slides thoroughly to remove excess, unbound dye.

  • Improper Differentiation: The differentiation step, often using an acidic alcohol solution, is critical for removing non-specific staining.[4]

    • If the background is too dark, you may need to increase the time in the differentiating solution or use a slightly higher concentration of acid.[13]

    • Conversely, over-differentiation can lead to weak specific staining. Microscopic control during this step is recommended.[4]

  • Contaminated Solutions: Using old or contaminated alcohols and clearing agents can lead to background deposits. Ensure all solutions are fresh and clean.

Q3: My nuclear staining is poor, but the cytoplasm is stained. What could be the cause?

Carmine, particularly in formulations like carmalum, is used for nuclear staining.[5] Poor nuclear staining with adequate cytoplasmic staining points to issues with the nuclear binding of the dye.

Possible Causes and Troubleshooting Steps:

  • Mordant Issues: Carmine requires a mordant, like aluminum or iron, to bind effectively to nuclei.[4][5]

    • Ensure the mordant was added correctly during the stain preparation.

    • The type of mordant can influence the specificity of the stain.

  • Over-Differentiation: Excessive time in the differentiating solution can remove the carmine from the nuclei.

  • Fixation: Some fixatives may mask the nuclear components that carmine binds to.

Q4: The staining appears inconsistent across different sections or slides. What should I check?

Inconsistent staining results can be frustrating and can compromise the reliability of your experimental findings.

Possible Causes and Troubleshooting Steps:

  • Uneven Section Thickness: Variations in section thickness can lead to differences in staining intensity.[9] Ensure your microtome is properly calibrated and that you are cutting sections of a consistent thickness.

  • Incomplete Reagent Coverage: Ensure that the entire tissue section is covered with the staining solution and subsequent reagents during each step.

  • Drying Out of Sections: Allowing the tissue sections to dry out at any stage of the staining process can lead to artifacts and inconsistent staining.[14]

  • Variability in Staining Time: Maintain consistent incubation times for all slides being stained in a batch.

Experimental Protocols & Data

General Carmine Staining Protocol (Carmalum)

This protocol is a general guideline and may need to be optimized for your specific application.

Reagents:

  • Carmine Alum Stain Solution (see preparation below)

  • Carnoy's Fixative (60 ml ethanol, 30 ml chloroform, 10 ml glacial acetic acid)[12]

  • Graded Alcohols (100%, 95%, 70%)

  • Xylene or Xylene Substitute

  • Distilled Water

Stain Preparation (Carmine Alum): [12]

  • Add 1.0 g of carmine and 2.5 g of potassium aluminum sulfate (alum) to 500 ml of distilled water.

  • Boil the mixture for at least 40 minutes. It is important to keep the solution hot to maximize the dissolution of the carmine.[12]

  • Filter the hot solution through paper into a final storage bottle.

  • Adjust the final volume to 500 ml with distilled water.

Staining Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes of 5 minutes each).

    • Rehydrate through graded alcohols: 100% ethanol (2 changes of 3 minutes each), 95% ethanol (2 minutes), 70% ethanol (2 minutes).

    • Rinse in distilled water (5 minutes).[12]

  • Fixation (if not already fixed):

    • Fix tissue in Carnoy's fixative for 2 to 4 hours.[12]

    • Wash in 70% ethanol for 15 minutes, then gradually bring to distilled water.[12]

  • Staining:

    • Stain in the carmine alum solution for a duration determined by optimization (e.g., 20-30 minutes).

  • Dehydration and Clearing:

    • Wash in 70% ethanol for 15 minutes.[12]

    • Dehydrate in 95% ethanol for 15 minutes, followed by 100% ethanol for 15 minutes.[12]

    • Clear in xylene (2 changes of 5 minutes each).

  • Mounting:

    • Mount with a resinous mounting medium.

Quantitative Data Summary
ParameterRecommended Range/ValueNotesSource(s)
Carmine Concentration 0.2% - 1% (w/v)Varies significantly with the specific carmine formulation.[15][16]
Alum Concentration 0.5% - 5% (w/v)Potassium aluminum sulfate is a common mordant.[12][16]
Boiling Time (Stain Prep) 15 - 40 minutesEssential for dissolving carmine and complexing with the mordant.[8][11][12]
Fixation Time (Carnoy's) 2 - 4 hoursFor fresh tissue.[12]
Staining Time 5 minutes - overnightHighly dependent on the protocol and desired staining intensity.[7][8]
Differentiation Time Varies (microscopic control)Typically a few seconds to minutes in acidic alcohol.[4]

Visual Guides

General Carmine Staining Workflow

G cluster_prep Preparation cluster_staining Staining cluster_post Post-Staining Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Graded Alcohols) Deparaffinization->Rehydration WaterRinse Rinse in Distilled Water Rehydration->WaterRinse Stain Carmine Staining WaterRinse->Stain Rinse1 Rinse Stain->Rinse1 Differentiate Differentiation (Acid Alcohol) Rinse1->Differentiate Rinse2 Rinse Differentiate->Rinse2 Dehydration Dehydration (Graded Alcohols) Rinse2->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting Clearing->Mounting

Caption: A generalized workflow for carmine staining of tissue sections.

Troubleshooting Logic for Weak Staining

G cluster_stain Stain Issues cluster_fix Fixation/Processing Issues cluster_protocol Protocol Issues Start Weak or No Staining CheckStain Check Staining Solution Start->CheckStain CheckFixation Check Fixation & Processing Start->CheckFixation CheckProtocol Check Staining Protocol Start->CheckProtocol FreshStain Prepare Fresh Stain CheckStain->FreshStain Old solution? NewBatch Test New Dye Batch CheckStain->NewBatch New dye lot? CheckPrep Verify Preparation Method CheckStain->CheckPrep Prepared correctly? Deparaffinize Ensure Complete Deparaffinization CheckFixation->Deparaffinize Residual wax? Rehydrate Ensure Thorough Rehydration CheckFixation->Rehydrate Incomplete rehydration? FixationTime Optimize Fixation Time/ Method CheckFixation->FixationTime Inadequate fixation? IncreaseTime Increase Staining Time CheckProtocol->IncreaseTime Time too short? CheckpH Verify Stain pH CheckProtocol->CheckpH pH incorrect?

Caption: A decision tree for troubleshooting weak or absent carmine staining.

References

Technical Support Center: Optimizing HPLC Separation of Carminic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of carminic acid and its related compounds. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Troubleshooting Guides

This section addresses specific problems you may encounter during the HPLC separation of this compound and its isomers.

Issue 1: Poor Peak Resolution Between this compound and Its Isomers

Question: Why am I seeing poor resolution or co-elution of this compound and its isomers (e.g., DCIV and DCVII)?

Answer: Achieving baseline separation of this compound and its isomers is crucial for accurate quantification. Several factors can contribute to poor resolution. Here's a systematic approach to troubleshoot this issue:

Troubleshooting Workflow:

G start Poor Peak Resolution mobile_phase Optimize Mobile Phase start->mobile_phase Is mobile phase optimized? gradient Adjust Gradient Program mobile_phase->gradient Yes mobile_phase_adjust - Adjust organic solvent % - Modify pH with acid (e.g., formic, phosphoric) mobile_phase->mobile_phase_adjust No column Evaluate Column gradient->column Yes gradient_adjust - Make gradient shallower - Increase run time gradient->gradient_adjust No flow_rate Check Flow Rate column->flow_rate Yes column_check - Check for degradation - Use a different stationary phase (e.g., Phenyl) column->column_check No end_resolved Resolution Improved flow_rate->end_resolved Yes flow_rate_adjust - Lower the flow rate flow_rate->flow_rate_adjust No mobile_phase_adjust->gradient gradient_adjust->column column_check->flow_rate flow_rate_adjust->end_resolved G start Peak Tailing Observed column_overload Column Overload start->column_overload secondary_interactions Secondary Silanol Interactions start->secondary_interactions column_void Column Void/Contamination start->column_void mobile_phase_ph Mobile Phase pH start->mobile_phase_ph solution1 Decrease injection volume or sample concentration column_overload->solution1 solution2 Use a mobile phase with a lower pH (e.g., add formic or phosphoric acid) secondary_interactions->solution2 solution3 Flush the column or replace it. Use a guard column. column_void->solution3 solution4 Adjust pH to ensure analyte is in a single ionic form mobile_phase_ph->solution4

Technical Support Center: Carminic Acid Aqueous Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with carminic acid in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution changed color. What does this indicate?

A1: this compound is a pH-dependent molecule, and its color in an aqueous solution is a direct indicator of the solution's pH. Color changes typically signify a shift in pH, which can affect the molecule's stability and properties. In acidic solutions, it tends to appear orange, while in basic conditions, it can become violet.[1] Consistent red color is generally maintained between pH 4 and 7.[1]

Q2: I've observed precipitation in my this compound solution. What is the likely cause?

A2: Precipitation can occur under acidic conditions, particularly below pH 3.0, where this compound and its derivatives like carmine become insoluble.[2][3] Another cause can be the chelation of this compound with certain metal ions, forming insoluble "lake" pigments. For instance, carmine is a stable precipitate formed by complexing this compound with aluminum and calcium.[1][2]

Q3: What are the primary factors that affect the stability of this compound in aqueous solutions?

A3: The main factors influencing this compound stability are:

  • pH: this compound's color and solubility are highly dependent on pH.[1][4] It is most stable in the pH range of 4 to 5 and 9 to 11.[5]

  • Light: Exposure to direct sunshine and incandescent lamps can cause instability.[5] It is stable under darkness or indoor scattered light.[5]

  • Temperature: this compound is relatively stable across a temperature range of 20°C to 90°C.[5] However, decomposition has been noted in some applications at temperatures above 100°C.[6]

  • Metal Ions: The presence of metal ions can significantly impact stability. While it is relatively stable with Cu2+, Mg2+, K+, Zn2+, and Ca2+, the addition of Fe3+ can lead to instability.[5] Complexation with aluminum and calcium is used to create more stable carmine pigments.[1][2]

  • Oxidizing and Reducing Agents: It is stable in the presence of an oxidizer like H2O2 and low concentrations of a reducer like Na2SO3. However, it is unstable with high concentrations of Na2SO3.[5]

Q4: What is the difference in stability between this compound and carmine?

A4: Carmine is an aluminum or calcium-aluminum lake of this compound.[2][7] This chelation process results in a pigment that is generally more stable than this compound.[1] Carmine is less prone to color changes across a wider pH range (4-10) and exhibits excellent heat and light stability.[1][7] this compound, by contrast, is more sensitive to pH shifts.[1]

Troubleshooting Guide

This guide addresses common experimental issues in a question-and-answer format.

Problem 1: Unexpected color shift to orange or violet during my experiment.

  • Question: Why did my red this compound solution turn orange or violet?

  • Answer: This is a classic sign of a pH shift. An orange hue indicates the solution has become more acidic (pH below 4), while a violet or purple color suggests it has become more alkaline (pH above 7).[1][4]

  • Troubleshooting Steps:

    • Immediately measure the pH of your solution.

    • Review your experimental protocol to identify any acidic or basic components that may have been added.

    • Ensure all buffers are correctly prepared and at the intended concentration.

    • If necessary, adjust the pH back to the desired range using a suitable dilute acid or base, while considering the potential impact on your experiment.

Problem 2: My solution appears cloudy or has formed a precipitate after storage.

  • Question: What caused the precipitate to form in my this compound solution?

  • Answer: Precipitation is often due to a drop in pH to acidic levels (below 4.0) or unintended contamination with metal ions like aluminum or calcium, which form insoluble carmine lakes.[1][2]

  • Troubleshooting Steps:

    • Check the pH of the solution. If it is highly acidic, this is the likely cause.

    • Consider sources of metal ion contamination. This could include glassware, spatulas, or other reagents.

    • Review the storage conditions. Ensure the solution is stored in a tightly sealed, appropriate container (e.g., borosilicate glass) to prevent contamination.

    • To redissolve a precipitate caused by low pH, you can try carefully increasing the pH to above 7.[2]

Problem 3: I am seeing a gradual loss of color or fading in my solution over time.

  • Question: Why is the color intensity of my this compound solution decreasing?

  • Answer: This indicates degradation of the this compound molecule. The most common cause is photodegradation from exposure to light, especially direct sunlight.[5][8] While thermally stable to a high degree, prolonged exposure to very high temperatures or harsh chemical conditions (e.g., strong reducing agents) can also contribute to degradation.[5]

  • Troubleshooting Steps:

    • Always store this compound solutions in amber-colored vials or protect them from light by wrapping containers in aluminum foil.[5]

    • Minimize the solution's exposure to high-intensity light sources during experiments.

    • Verify the temperature conditions of your experiment and storage. This compound is generally stable up to 90°C.[5]

    • Analyze for degradation products using techniques like HPLC to confirm the degradation pathway.[8]

Quantitative Data on this compound Stability

The following tables summarize key quantitative data related to the stability of this compound in aqueous solutions.

Table 1: pH-Dependent Color and Stability of this compound

pH Range Observed Color Relative Stability
< 4.0 Orange[1][4] Unstable, potential for precipitation[2]
4.0 - 5.0 Red Relatively Stable[5]
6.2 Violet[9] Stable
7.0 Red[4] Stable

| 9.0 - 11.0 | Violet[4] | Relatively Stable[5] |

Table 2: Kinetic Data for this compound and its Isomers at 24°C

Compound Process Rate Constant (k)
DCIV Degradation 0.901 d⁻¹[10][11][12]
DCVII Degradation 1.102 d⁻¹[10][11][12]
From DCIV Formation of this compound 0.146 d⁻¹[10][11][12]
From DCVII Formation of this compound 0.148 d⁻¹[10][11][12]

DCIV and DCVII are isomers of this compound found in cochineal dye. Most DCIV and DCVII convert to the more stable this compound (CA) form in aqueous solutions.[10][11][12]

Table 3: Dissociation Constants (pKa) of this compound

Dissociation pKa Value
pKa1 3.39[13]
pKa2 5.78[13]
pKa3 8.35[13]
pKa4 10.27[13]

| pKa5 | 11.51[13] |

Experimental Protocols

Protocol 1: General Spectrophotometric Analysis for this compound Concentration

This method, adapted from the official method proposed by the Joint FAO/WHO Expert Committee on Food Additives, is suitable for determining the concentration of this compound and assessing degradation over time.[14]

  • Objective: To quantify this compound concentration based on its absorbance at a specific wavelength.

  • Materials:

    • This compound solution (sample)

    • Dilute Hydrochloric Acid (e.g., 0.1 M HCl)

    • UV-Vis Spectrophotometer

    • Quartz or glass cuvettes

    • Volumetric flasks and pipettes

  • Methodology:

    • Sample Preparation: Prepare a dilution of your this compound stock solution in a volumetric flask using dilute hydrochloric acid as the diluent. The final concentration should result in an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

    • Blank Measurement: Fill a cuvette with the dilute hydrochloric acid solution to serve as the blank. Place it in the spectrophotometer and zero the instrument at 494 nm.

    • Sample Measurement: Rinse the cuvette with your diluted sample, then fill it and place it in the spectrophotometer. Record the absorbance at 494 nm.[14]

    • Calculation: Use a standard curve or the Beer-Lambert law (A = εbc) with a known extinction coefficient for this compound under these conditions to calculate the concentration.

    • Stability Assessment: Repeat measurements at various time points under specific storage conditions (e.g., light exposure, temperature) to monitor any decrease in absorbance, which indicates degradation.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This method provides a more precise and selective way to quantify this compound and can also be used to detect the formation of degradation products.[15][16]

  • Objective: To separate and quantify this compound in an aqueous sample.

  • Materials & Equipment:

    • HPLC system with a Diode Array Detector (DAD) or fluorescence detector

    • Reversed-phase C18 column (e.g., LiChroCART RP18)[16]

    • Mobile Phase: A mixture of acetonitrile and formic acid in water. The exact gradient or isocratic composition should be optimized for the specific column and system.

    • Sample filters (e.g., 0.45 µm PTFE)

    • This compound standard for calibration

  • Methodology:

    • Sample Preparation:

      • For simple aqueous solutions, filter the sample through a 0.45 µm filter directly into an HPLC vial.

      • For complex matrices (e.g., containing proteins), a protein precipitation step may be needed. This can involve adding a strong base like 8 M NH4OH, followed by acidification with 6 M HCl to pH 2, centrifugation, and then filtering the supernatant.[16]

    • Chromatographic Conditions:

      • Column: LiChroCART RP18 or equivalent.[16]

      • Mobile Phase: Acetonitrile and aqueous formic acid.

      • Detection: Set the DAD to monitor at the absorbance maximum of this compound (approx. 494 nm).

      • Flow Rate: Typically 0.8 - 1.2 mL/min.

      • Injection Volume: 10 - 20 µL.

    • Analysis:

      • Inject a series of known concentrations of this compound standard to generate a calibration curve.

      • Inject the prepared samples.

      • Identify the this compound peak by comparing its retention time to that of the standard.

      • Quantify the concentration in your samples by integrating the peak area and comparing it to the calibration curve.

    • Stability Study: Analyze samples at different time points. A decrease in the this compound peak area and the appearance of new peaks can be used to quantify the rate of degradation and identify degradation products.

Visualizations

StabilityFactors cluster_factors Influencing Factors cluster_outcomes Observed Effects CA This compound in Aqueous Solution Stable Stable Solution (Red Color) CA->Stable Optimal Conditions (pH 4-7, Dark, 20-90°C) pH pH ColorChange Color Shift (Orange/Violet) pH->ColorChange < 4 or > 7 Precipitation Precipitation (Insolubility) pH->Precipitation < 4 Light Light Exposure Degradation Degradation (Color Fading) Light->Degradation Sunlight Temp Temperature Temp->Degradation > 100°C Metal Metal Ions (Fe³⁺, Al³⁺) Metal->Precipitation Chelation Chem Redox Agents Chem->Degradation High Conc.

Caption: Factors influencing this compound stability in aqueous solutions.

TroubleshootingWorkflow start Stability Issue Observed q_color Is there a color change (orange/violet)? start->q_color q_precipitate Is there precipitation or cloudiness? q_color->q_precipitate No a_ph Check & Adjust pH q_color->a_ph Yes q_fade Is there gradual color fading? q_precipitate->q_fade No q_precipitate->a_ph Yes a_light Protect from Light (Amber Vial) q_fade->a_light Yes a_metal Check for Metal Ion Contamination a_ph->a_metal end_ph pH shift identified a_ph->end_ph end_precipitate Precipitation cause identified a_metal->end_precipitate a_temp Verify Temperature (< 90°C) a_light->a_temp end_degrade Degradation cause identified a_temp->end_degrade

Caption: Troubleshooting workflow for this compound stability issues.

ExperimentalWorkflow prep 1. Prepare Aqueous Solution of this compound stress 2. Expose to Stress Condition (e.g., pH, Light, Temp) prep->stress sampling 3. Collect Samples at Time Intervals (T₀, T₁, T₂...) stress->sampling analysis 4. Analyze Samples (HPLC or Spectrophotometry) sampling->analysis data 5. Quantify Concentration vs. Time analysis->data kinetics 6. Determine Degradation Rate and Pathway data->kinetics

Caption: Experimental workflow for a this compound stability study.

References

Technical Support Center: Carminic Acid Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of carminic acid under light and heat.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of this compound when exposed to light?

A1: The photodegradation of this compound is primarily an oxygen-dependent process.[1] Exposure to light, particularly in the UVB, UVA, and visible regions, can initiate photochemical reactions.[1] The degradation process is believed to involve the generation of reactive oxygen species (ROS), which then attack the this compound molecule.[1] This can lead to the breakdown of the chromophore, resulting in a loss of color. The specific degradation products can vary depending on the irradiation wavelength and the composition of the solution.[1]

Q2: What are the known degradation products of this compound under light exposure?

A2: One of the identified photodegradation products of this compound is anthracene-9,10-dione.[2] The degradation can be complex, and the profile of byproducts is often influenced by the matrix in which the this compound is dissolved, such as in beverages.

Q3: How does heat affect the stability of this compound?

A3: this compound is reported to be relatively stable to heat under certain conditions. However, at elevated temperatures, it undergoes thermal decomposition. Direct analysis of thermal degradation is challenging as the molecule tends to disintegrate.

Q4: What happens to this compound during thermal analysis like Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)?

A4: Without chemical derivatization, this compound tends to disintegrate during pyrolysis, yielding little useful structural information. However, when derivatized with a methylating agent like tetramethylammonium hydroxide (TMAH), larger, more stable fragments can be generated and detected by GC/MS, providing insights into its structure and thermal breakdown.

Q5: What factors can influence the rate of this compound degradation?

A5: Several factors can influence the degradation of this compound, including:

  • Light Intensity and Wavelength: Higher light intensity and shorter wavelengths (UV) can accelerate photodegradation.[1]

  • Oxygen Availability: The presence of oxygen is crucial for the primary photodegradation pathway.[1]

  • Temperature: Higher temperatures will increase the rate of thermal degradation.

  • pH: The pH of the solution can affect the stability of this compound.

  • Solvent/Matrix: The degradation pathway and rate can be significantly different in various solvents or complex matrices like beverages.

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental investigation of this compound degradation.

Issue 1: Inconsistent or non-reproducible results in photodegradation studies.
Possible Cause Troubleshooting Step
Fluctuations in Light Source Intensity Ensure the light source has a stable output. Use a radiometer or actinometry to monitor and maintain consistent light intensity throughout the experiment. For confirmatory studies, ICH guidelines recommend an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[3]
Variable Oxygen Concentration Control the oxygen level in your samples. For oxygen-dependent studies, ensure solutions are saturated with air or a specific oxygen concentration. For anaerobic studies, thoroughly deoxygenate the solvent and maintain an inert atmosphere (e.g., nitrogen or argon).
Temperature Fluctuations in the Reaction Setup Use a temperature-controlled sample chamber or a water bath to maintain a constant temperature during irradiation.
Sample Evaporation Seal sample containers (e.g., quartz cuvettes) properly to prevent solvent evaporation, which can concentrate the sample and alter reaction kinetics.
Issue 2: Difficulty in identifying thermal degradation products using Py-GC/MS.
Possible Cause Troubleshooting Step
Thermal Disintegration of this compound As this compound tends to disintegrate upon pyrolysis, in-situ derivatization is necessary. Use a methylating agent such as Tetramethylammonium Hydroxide (TMAH) to produce more stable and volatile fragments suitable for GC/MS analysis.
Inappropriate Pyrolysis Temperature Optimize the pyrolysis temperature. A temperature ramp or a series of experiments at different temperatures (e.g., ranging from 300°C to 800°C) can help identify the optimal temperature for fragmentation without complete disintegration.[4]
Complex Pyrogram Use high-resolution mass spectrometry to aid in the identification of co-eluting peaks. Compare the resulting mass spectra with spectral libraries and known fragmentation patterns of anthraquinone derivatives.
Issue 3: Poor separation or peak tailing in HPLC analysis of this compound and its degradants.
Possible Cause Troubleshooting Step
Inappropriate Mobile Phase pH The pH of the mobile phase is critical for the chromatography of acidic compounds like this compound. Adjust the pH of the mobile phase (e.g., using formic acid or phosphate buffer) to ensure sharp, symmetrical peaks.
Matrix Interference For complex samples like beverages or pharmaceutical formulations, a sample cleanup step is essential. Use solid-phase extraction (SPE) to remove interfering matrix components before HPLC analysis.
Column Degradation Ensure the use of a robust HPLC column suitable for the analysis of acidic compounds. If peak shape deteriorates, wash the column according to the manufacturer's instructions or replace it.

Data Presentation

Table 1: Photodegradation Kinetics of this compound
Parameter Condition Value Reference
Degradation of Isomer DCIV 24°C in aqueous solutionk = 0.901 d⁻¹[5]
Degradation of Isomer DCVII 24°C in aqueous solutionk = 1.102 d⁻¹[5]
Formation of this compound from DCIV 24°C in aqueous solutionk = 0.146 d⁻¹[5]
Formation of this compound from DCVII 24°C in aqueous solutionk = 0.148 d⁻¹[5]
Photodegradation in Soft Drink Matrix N/AFaster decay compared to aqueous solution[6]

Note: Further quantitative kinetic data for the direct photodegradation of this compound under various light intensities and wavelengths are needed for a more comprehensive table.

Table 2: Thermal Degradation Kinetics of this compound
Parameter Condition Value Reference
Decomposition Temperature In candies> 100 °C[7]
Stabilization in Silica Matrix Up to 500 °CExceptional thermal stability[7]

Note: Specific kinetic parameters such as rate constants and activation energy for the thermal degradation of this compound are not well-documented in the literature and represent a key area for future research.

Experimental Protocols

Protocol 1: Forced Photodegradation Study of this compound in Solution

This protocol is a general guideline based on ICH Q1B for photostability testing.[3]

1. Sample Preparation:

  • Prepare a solution of this compound in a relevant solvent (e.g., water, buffer, or a specific formulation) at a known concentration.
  • Transfer the solution to a photochemically transparent container (e.g., a quartz cuvette).
  • Prepare a "dark control" sample by wrapping an identical sample container in aluminum foil to protect it from light.

2. Light Exposure:

  • Place the sample and the dark control in a photostability chamber equipped with a light source capable of emitting both visible and UVA radiation.
  • The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/m².
  • Maintain a constant temperature inside the chamber throughout the experiment.

3. Sampling and Analysis:

  • At predetermined time intervals, withdraw aliquots from the exposed and dark control samples.
  • Analyze the samples immediately using a stability-indicating analytical method, such as HPLC-UV/Vis (see Protocol 3), to determine the remaining concentration of this compound and to detect the formation of degradation products.

4. Data Analysis:

  • Plot the concentration of this compound as a function of time for both the exposed and dark control samples.
  • Calculate the degradation rate constant (k) by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).

Protocol 2: Accelerated Thermal Degradation Study of this compound

This protocol is a general guideline for a forced degradation study under thermal stress.

1. Sample Preparation:

  • Place a known amount of this compound (either as a solid or in solution) in a thermally stable container (e.g., a glass vial).
  • If in solution, ensure the solvent is stable at the test temperatures.

2. Thermal Exposure:

  • Place the samples in a calibrated oven or heating block at a series of elevated temperatures (e.g., 40°C, 60°C, 80°C).
  • For each temperature, include a control sample stored at a reference temperature (e.g., 4°C or room temperature) in the dark.

3. Sampling and Analysis:

  • At specific time points, remove a sample from each temperature condition.
  • Allow the samples to cool to room temperature before analysis.
  • Analyze the samples using a suitable analytical method (e.g., HPLC) to quantify the amount of undegraded this compound.

4. Data Analysis:

  • Determine the degradation rate constants at each temperature.
  • Use the Arrhenius equation to model the temperature dependence of the degradation rate and to estimate the shelf-life at typical storage conditions.

Protocol 3: HPLC Method for the Analysis of this compound and its Degradation Products

This is a general-purpose HPLC method that can be adapted for the analysis of this compound degradation.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and an acidic aqueous solution (e.g., 0.1% formic acid in water). A typical gradient might start at 10% acetonitrile and increase to 90% over 20-30 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection: Diode Array Detector (DAD) or UV-Vis detector set at the maximum absorbance wavelength of this compound (around 495 nm) and at other wavelengths to monitor for degradation products.
  • Injection Volume: 10-20 µL.

2. Sample Preparation:

  • Dilute the samples from the degradation studies with the initial mobile phase to a concentration within the calibration range.
  • Filter the samples through a 0.45 µm syringe filter before injection.

3. Calibration:

  • Prepare a series of standard solutions of this compound of known concentrations.
  • Inject the standards and construct a calibration curve by plotting peak area versus concentration.

4. Analysis:

  • Inject the prepared samples.
  • Identify and quantify the this compound peak based on its retention time and the calibration curve.
  • Monitor for the appearance of new peaks, which indicate the formation of degradation products.

Visualizations

Photodegradation_Pathway This compound This compound Excited State this compound Excited State this compound This compound->Excited State this compound Light (hν) Excited State this compound->this compound Fluorescence/ Non-radiative decay Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Degradation Products Degradation Products Oxygen Oxygen Light Light Excited State Carminic AcidOxygen Excited State Carminic AcidOxygen Excited State Carminic AcidOxygen->Reactive Oxygen Species (ROS) Carminic AcidReactive Oxygen Species (ROS) Carminic AcidReactive Oxygen Species (ROS) Carminic AcidReactive Oxygen Species (ROS)->Degradation Products

Caption: Proposed photodegradation pathway of this compound.

Experimental_Workflow_Photodegradation cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis prep1 Prepare this compound Solution exp1 Expose to Controlled Light Source prep1->exp1 prep2 Prepare 'Dark Control' prep2->exp1 an1 Withdraw Aliquots at Time Intervals exp1->an1 an2 HPLC-UV/Vis Analysis an1->an2 an3 Quantify Degradation an2->an3 Troubleshooting_HPLC problem Poor HPLC Separation cause1 Inappropriate Mobile Phase pH problem->cause1 cause2 Matrix Interference problem->cause2 cause3 Column Degradation problem->cause3 solution1 Adjust Mobile Phase pH cause1->solution1 solution2 Implement Sample Cleanup (SPE) cause2->solution2 solution3 Wash or Replace Column cause3->solution3

References

Technical Support Center: Industrial Scale-Up of Carminic Acid Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the industrial scale-up of carminic acid production.

Section 1: Troubleshooting Guides

This section addresses specific issues that may arise during the extraction, purification, and biotechnological production of this compound.

1.1 Extraction & Purification from Cochineal

Problem Potential Cause(s) Recommended Solution(s)
Low this compound Yield 1. Incomplete Extraction: Insufficient solvent volume, extraction time, or temperature.[1] 2. Poor Quality Raw Material: Low this compound content in the cochineal insects.[2] 3. Degradation of this compound: Excessive heat during extraction or drying can decompose the molecule.[3]1. Optimize extraction parameters: increase solvent-to-solid ratio, number of extraction stages (2 stages are often recommended), and extraction time.[1] 2. Source high-grade cochineal (e.g., Grade #1, containing 20-22% this compound).[2] 3. Control temperature during extraction (e.g., 95-100°C for alkaline water extraction) and drying (e.g., 40-70°C under vacuum).[2]
Gel Formation in Crude Extract Cross-linking between this compound and proteinaceous material or other biopolymers present in the cochineal.[3]1. Pre-treatment: Degrease the cochineal with an organic solvent (e.g., hexane) to remove waxes and lipids before extraction.[2] 2. Process Re-engineering: Implement an adsorption step directly after crude extraction to capture this compound without extensive clarification, making the process less sensitive to particulates.[3]
Low Purity of Final Product 1. Inefficient Purification: Co-extraction of impurities (proteins, lipids) and inefficient removal during downstream processing. 2. Presence of Allergenic Proteins: Insect-derived proteins remaining in the final product.[4]1. Adsorption Chromatography: Utilize beaded adsorbent resins for purification. Screen different resin types to find one with high selectivity for this compound.[5] 2. Advanced Extraction: Employ methods like Pressurized Liquid Extraction (PLE) or Supercritical Fluid Extraction (SFE) which can reduce the co-extraction of allergenic proteins.[4]
Irreproducible Yields 1. Inconsistent Raw Material: Variation in the quality and this compound content of cochineal batches. 2. Process Variability: Lack of precise control over key process parameters (temperature, pH, time).[5]1. Standardize Raw Material: Implement quality control checks on incoming cochineal, including moisture and this compound content analysis. 2. Process Automation & Control: Implement strict process controls for all critical parameters. Utilize automated systems for better consistency at scale.
Adsorption Resin Fouling/Low Capacity 1. Organic Fouling: Accumulation of proteins and other organic molecules on the resin. 2. Incomplete Regeneration: Residual this compound or foulants remaining after regeneration.1. Cross-Regeneration: For cation exchange resins, after a normal acid regeneration to remove metal ions, perform a cross-regeneration with sodium hydroxide (NaOH) to remove protein fouling. 2. Specialized Cleaning: For decolorization resins, use a defined cleaning protocol (e.g., with HCl or H₃PO₄) every 30 cycles or when performance drops.[6]

1.2 Biotechnological Production (via Fermentation)

Problem Potential Cause(s) Recommended Solution(s)
Low or No this compound Titer 1. Pathway Inefficiency: Bottlenecks in the heterologous biosynthetic pathway; low expression or activity of key enzymes (e.g., PKS, cyclases, hydroxylases, glucosyltransferase).[7][8] 2. Precursor Limitation: Insufficient supply of precursors like acetyl-CoA and malonyl-CoA.[7] 3. Missing Helper Enzymes: Absence of essential enzymes like 4'-phosphopantetheinyl transferase (PPTase) required to activate the polyketide synthase.[7]1. Enzyme & Pathway Engineering: Regulate and optimize the expression levels of all pathway enzymes. Perform directed evolution or docking simulation-assisted mutagenesis to enhance enzyme activities.[8] 2. Metabolic Engineering: Enhance the supply of precursors by modifying central metabolism (e.g., modifying the fatty acid β-oxidation pathway).[7] 3. Host Engineering: Ensure all necessary auxiliary enzymes, like NpgA (a PPTase), are co-expressed.[7]
Inconsistent Product Yield at Scale Scale-Up Challenges: Differences in mass transfer, oxygen supply, mixing, and shear stress between bench-scale bioreactors and industrial fermenters.[9]1. Maintain Geometric Similarity: Keep key bioreactor dimension ratios constant during scale-up. 2. Constant Volumetric Gas Flow Rate (vvm): Start by keeping a single parameter like vvm constant across scales. 3. Pilot/Demonstration Stage: Perform intermediate scale-up runs (e.g., 100-10,000 L pilot plant) to validate the process and identify scale-dependent issues before moving to full manufacturing scale.[10][11]
Accumulation of Toxic Intermediates Imbalance in the metabolic pathway, where an upstream enzyme is more active than a downstream enzyme, leading to the buildup of an intermediate compound.1. Pathway Balancing: Adjust the expression levels of pathway enzymes to match the metabolic flux. This can be achieved by using promoters of different strengths or by altering gene copy numbers. 2. Host Strain Selection: Choose a host strain that has a higher tolerance for the specific intermediate or final product.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main challenges in scaling up this compound production from cochineal?

A: The primary challenges include low and inconsistent yields, the complexity of the recovery and purification process, and the high cost associated with traditional alcoholic extraction methods.[1][5][12] The raw extract often has technological drawbacks such as high viscosity and a tendency to form gels, which complicates filtration.[3] Furthermore, there are concerns about allergenic proteins from the insects being present in the final product and fluctuations in the supply of cochineal insects.[4]

Q2: What are the advantages of newer extraction methods like SFE and PLE over conventional techniques?

A: Supercritical Fluid Extraction (SFE) and Pressurized Liquid Extraction (PLE) offer several advantages. They can provide higher extraction yields and efficiencies, reduce the use of toxic industrial solvents (SFE uses CO₂), and operate under milder conditions, preventing the degradation of this compound.[4] These methods can also yield a product with lower allergenic protein content.[4]

Q3: How can I quantify the concentration of this compound in my samples?

A: High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is a rapid and reliable method. A common approach uses a C18 column with a mobile phase consisting of a mixture of acetonitrile and formic acid.[13][14] For samples with high protein content, pre-treatment to precipitate proteins is necessary before injection.[13][14] UV-Vis spectroscopy at approximately 490-494 nm is also used for quantification, especially for routine work.[1][3]

Q4: What is the basis of the de novo biotechnological production of this compound?

A: Biotechnological production involves metabolically engineering a microbial host, such as Saccharomyces cerevisiae or Escherichia coli, to express the complete biosynthetic pathway for this compound.[7][8] This pathway starts from simple precursors like glucose and involves a series of enzymes including a polyketide synthase (PKS), cyclases, hydroxylases, and a C-glucosyltransferase to build the final molecule.[7][8][12]

Q5: What are the key considerations when scaling up a microbial fermentation process for this compound?

A: Key considerations include managing changes in the physical and chemical environment of the bioreactor at larger scales.[9] This involves addressing limitations in heat and mass transfer, ensuring adequate dissolved oxygen control (often managed by increasing backpressure), and selecting a robust microbial strain that can tolerate the stresses of large-scale cultivation, such as pressure and nutrient gradients.[9] It is crucial to begin with the end in mind, engaging engineers early in the development process to anticipate and mitigate scale-up challenges.[10]

Section 3: Data Presentation

Table 1: Comparison of this compound Extraction Methods

Extraction Method Yield (%) Efficiency (mg/min) Key Advantages Reference(s)
Conventional (Solvent)17.82.0Established technology[15]
Ultrasound-Assisted49.231.3High yield and efficiency, eco-friendly
Microwave-Assisted40.927.3Fast, efficient, eco-friendly
Pressurized Liquid Extraction (PLE)42.4Not ReportedReduced solvent use, lower allergenicity[4][15]
Supercritical Fluid Extraction (SFE)39.4Not ReportedEnvironmentally benign (uses CO₂), mild conditions[4][15]

Table 2: Reported Titers in Biotechnological Production

Host Organism Bioreactor Scale This compound Titer Key Engineering Strategy Reference(s)
Saccharomyces cerevisiae5 L7580.9 µg/L (7.6 mg/L)Systematic pathway engineering, precursor supply enhancement, β-oxidation modification.[7][12]
Escherichia coliFed-batch Fermentation0.63 mg/LOptimization of PKS machinery, discovery and engineering of hydroxylase and C-glucosyltransferase enzymes.[8]

Section 4: Experimental Protocols

4.1 Protocol: Quantification of this compound by HPLC-DAD

This protocol is adapted from established methods for the analysis of this compound in various samples.[13][14]

  • Sample Preparation:

    • Low Protein Samples (e.g., beverages): Filter the sample through a 0.45 µm filter before injection.

    • High Protein Samples (e.g., yogurt): To 1g of sample, add 1 mL of 8 M NH₄OH and let stand for 5 minutes. Adjust the pH to 2 with 6 M HCl. Centrifuge to pellet the precipitated proteins. Filter the supernatant through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Column: LiChroCART RP-18 (or equivalent C18 column).

    • Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: Diode Array Detector (DAD) monitoring at the absorbance maximum of this compound (approx. 494 nm).

  • Quantification:

    • Prepare a calibration curve using certified this compound standards of known concentrations (e.g., 0.2-50 mg/L).

    • Calculate the concentration in the sample by comparing its peak area to the calibration curve.

4.2 Protocol: Conventional Extraction and Purification of Carmine

This protocol is based on the IDRC process for producing carmine lake.[2]

  • Raw Material Preparation:

    • Sieve dried cochineal insects to retain the coarse fraction.

    • Degrease the retained material with hexane to remove waxes.

    • Mill the cleaned, dried feedstock to a fine powder (-100 mesh).

  • Extraction:

    • Add the ground cochineal to a reactor with boiling alkaline water (sodium carbonate solution, pH 9) at a loading rate of 20-25 g/L.

    • Maintain the temperature at 95-100°C with vigorous stirring for 15-30 minutes.

  • Filtration:

    • Add a flocculant to the hot solution.

    • Filter the liquor through a 120-mesh sieve to remove the solid insect residue.

  • Precipitation (Lake Formation):

    • Reduce the pH of the hot, filtered solution to 5.0 - 5.5 by adding citric acid.

    • Simultaneously, add aluminum (alum) and calcium (calcium chloride) salts.

    • Boil the treated liquor at 100°C for 15-20 minutes to precipitate the Al/Ca salt of this compound (carmine).

  • Recovery and Drying:

    • Allow the carmine precipitate to settle by gravity (1-2 hours).

    • Drain the supernatant and collect the wet sediment.

    • Wash the carmine deposit with de-ionized water to remove soluble impurities.

    • Dry the final product at 40-70°C under a partial vacuum.

Section 5: Mandatory Visualizations

// Invisible nodes and edges for alignment edge[style=invis]; Purification -> BioPurification; }

Caption: Comparative workflow for traditional vs. biotechnological this compound production.

// Nodes for substrates and products sub_a [label="Acetyl-CoA + 7x Malonyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; sub_b [label="Octaketide intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; sub_c [label="Flavokermesic Acid Anthrone", fillcolor="#F1F3F4", fontcolor="#202124"]; sub_d [label="Flavokermesic Acid (FKA)", fillcolor="#F1F3F4", fontcolor="#202124"]; sub_e [label="Kermesic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; sub_f [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Nodes for enzymes enz_a [label="Polyketide Synthase (PKS)\n(e.g., OKS)\n+ PPTase (e.g., NpgA)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; enz_b [label="Cyclase/Aromatase\n(e.g., ZhuI, ZhuJ)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; enz_c [label="Monooxygenase\n(e.g., AptC)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; enz_d [label="Hydroxylase\n(e.g., Cat5, DnrF)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; enz_e [label="C-glucosyltransferase\n(e.g., UGT2, GtCGT)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Pathway connections sub_a -> enz_a [arrowhead=none]; enz_a -> sub_b; sub_b -> enz_b [arrowhead=none]; enz_b -> sub_c; sub_c -> enz_c [arrowhead=none]; enz_c -> sub_d; sub_d -> enz_d [arrowhead=none]; enz_d -> sub_e; sub_e -> enz_e [arrowhead=none]; enz_e -> sub_f; }

Caption: De novo biosynthetic pathway of this compound in engineered microbes.

References

Validation & Comparative

A Comparative Guide to Natural Colorants: Carminic Acid vs. Anthocyanins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of natural colorants is a critical decision influenced by factors such as stability, color expression, and regulatory approval. This guide provides an objective comparison between two widely used natural colorants: carminic acid and anthocyanins, supported by experimental data and detailed methodologies.

Overview of this compound and Anthocyanins

This compound is a vibrant red pigment derived from the female cochineal insect (Dactylopius coccus).[1][2][3] It belongs to the anthraquinone class of compounds and is known for its exceptional stability to heat and light.[1][4] In contrast, anthocyanins are a widespread group of water-soluble pigments belonging to the flavonoid family, responsible for the red, purple, and blue colors in many fruits, vegetables, and flowers.[5][6][7] Their color and stability are notably sensitive to changes in pH.[5][6][8][9]

Comparative Performance Data

The following tables summarize the key performance differences between this compound and anthocyanins based on available experimental data.

Table 1: General Properties and Stability

PropertyThis compoundAnthocyanins
Source Cochineal Insect (Dactylopius coccus)[1][2][3]Fruits, vegetables, flowers (e.g., berries, red cabbage, grapes)[5][6][7]
Chemical Class Anthraquinone[10]Flavonoid[5][7]
Color Range Orange to red to violet[1][4]Red, pink, purple, blue, black[5][6][8]
pH Stability Excellent (stable in a wide pH range)[4]Poor to moderate (color and stability are highly pH-dependent)[6][9][11]
Light Stability Excellent[2][4]Fair to good (can degrade with prolonged light exposure)[11][12]
Thermal Stability Excellent[2][4]Fair to good (degradation can occur at elevated temperatures)[11][13][14]
Solubility Soluble in water, ethanol, and propylene glycol[4]Water-soluble[5][6]

Table 2: Color Characteristics at Different pH Levels

pHThis compoundAnthocyanins
< 3 Orange-Red[4]Red/Pink (Flavylium cation)[5][6][8]
4-6 Red[4]Colorless or faint purple (Carbinol pseudobase and chalcone)[15]
7-8 Red-Violet[4]Purple/Blue (Quinoidal base)[5][6][8]
> 9 Violet[4]Greenish-yellow to colorless (Chalcone)[5][8][9]

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of natural colorants. Below are representative protocols for extraction, quantification, and stability assessment.

Protocol 1: Extraction of this compound and Anthocyanins

Objective: To extract the colorant from its source material for subsequent analysis.

A. This compound Extraction from Cochineal:

  • Grinding: Dried cochineal insects are finely ground to a powder.

  • Solvent Extraction: The powder is mixed with an aqueous alkaline solution (e.g., sodium carbonate or ammonia solution) or an ethanol-water mixture.[10]

  • Heating and Stirring: The mixture is heated (e.g., boiled) and stirred for a specified time to facilitate the extraction of this compound.[10]

  • Filtration: The mixture is filtered to remove solid insect debris.

  • Purification (Optional): The extract can be further purified by precipitating the this compound as an aluminum salt (carmine) by adding alum.[10]

B. Anthocyanin Extraction from Berries:

  • Homogenization: Fresh or frozen berries are homogenized in a blender.

  • Solvent Extraction: The homogenized material is mixed with an acidified solvent, typically ethanol or methanol containing a small amount of hydrochloric or formic acid (e.g., 85:15 v/v ethanol:0.1 M HCl).[16] The acidic conditions are necessary to stabilize the anthocyanins in their colored flavylium cation form.[6]

  • Incubation: The mixture is incubated, often in the dark and at a controlled temperature, to maximize extraction.

  • Centrifugation and Filtration: The mixture is centrifuged, and the supernatant is collected and filtered to obtain a clear colored extract.[17]

Protocol 2: Quantification using UV-Vis Spectrophotometry

Objective: To determine the concentration of the colorant in an extract.

A. Quantification of this compound:

  • Sample Preparation: The this compound extract is diluted with a suitable solvent (e.g., ethanol-water) to an appropriate concentration for spectrophotometric measurement.

  • Spectrophotometric Analysis: The absorbance of the diluted sample is measured at its maximum absorption wavelength (λmax), which is around 490 nm under acidic conditions.[18]

  • Concentration Calculation: The concentration is calculated using a standard curve prepared from a this compound standard of known purity.

B. Quantification of Total Monomeric Anthocyanins (pH Differential Method):

  • Buffer Preparation: Two buffers are prepared: potassium chloride buffer (pH 1.0) and sodium acetate buffer (pH 4.5).

  • Sample Preparation: The anthocyanin extract is diluted with each buffer.

  • Spectrophotometric Analysis: The absorbance of each diluted sample is measured at the λmax of the anthocyanin (typically around 520 nm) and at 700 nm to correct for haze.

  • Concentration Calculation: The total monomeric anthocyanin concentration (expressed as cyanidin-3-glucoside equivalents) is calculated using the following formula:

    • Anthocyanin Content (mg/L) = (A × MW × DF × 1000) / (ε × L)

    • Where A = (A520nm - A700nm)pH 1.0 - (A520nm - A700nm)pH 4.5

    • MW (Molecular Weight) = 449.2 g/mol for cyanidin-3-glucoside

    • DF = Dilution Factor

    • ε (Molar Extinction Coefficient) = 26,900 L·mol⁻¹·cm⁻¹ for cyanidin-3-glucoside

    • L = Pathlength in cm (typically 1 cm)

Protocol 3: Stability Assessment

Objective: To evaluate the stability of the colorants under different environmental conditions.

  • Sample Preparation: Prepare solutions of this compound and anthocyanin extracts in buffers of varying pH (e.g., pH 3, 5, 7).

  • Stress Conditions:

    • Thermal Stability: Aliquots of the buffered solutions are subjected to different temperatures (e.g., 40°C, 60°C, 80°C) for various time intervals.[14][19]

    • Light Stability: Aliquots are exposed to a controlled light source (e.g., UV or fluorescent light) for different durations, with a control set kept in the dark.[19][20]

  • Analysis: At each time point, the concentration of the colorant is measured using the spectrophotometric methods described in Protocol 2.

  • Data Analysis: The degradation of the colorant is often modeled using first-order kinetics to determine the degradation rate constant (k) and half-life (t1/2).[13][15]

Visualizing Experimental Workflows and Chemical Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes.

Experimental_Workflow Source Source Material (Cochineal / Berries) Extraction Extraction (Solvent-based) Source->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Quantification Quantification (Spectrophotometry / HPLC) Crude_Extract->Quantification Stability_Test Stability Assessment Crude_Extract->Stability_Test pH_Stress pH Variation Stability_Test->pH_Stress Temp_Stress Temperature Variation Stability_Test->Temp_Stress Light_Stress Light Exposure Stability_Test->Light_Stress Data_Analysis Data Analysis (Degradation Kinetics) pH_Stress->Data_Analysis Temp_Stress->Data_Analysis Light_Stress->Data_Analysis

Caption: General experimental workflow for comparing natural colorants.

Anthocyanin_pH_Equilibrium Flavylium Flavylium Cation (Red) pH < 3 Carbinol Carbinol Pseudobase (Colorless) pH 4-6 Flavylium->Carbinol +H2O Carbinol->Flavylium -H2O, +H+ Quinoidal Quinoidal Base (Purple/Blue) pH 7-8 Carbinol->Quinoidal -H+ Chalcone Chalcone (Colorless/Yellow) pH > 8 Carbinol->Chalcone isomerization Quinoidal->Carbinol +H+ Chalcone->Carbinol isomerization

Caption: Simplified pH-dependent equilibrium of anthocyanins.

Conclusion

The choice between this compound and anthocyanins depends heavily on the specific application and desired product characteristics. This compound offers superior stability, making it an excellent choice for products subjected to high temperatures and light exposure, where a consistent red hue is required. Anthocyanins, while less stable, provide a broader and more nuanced color palette, ranging from red to blue.[5][6][8] Their pH sensitivity can be a limitation but can also be leveraged for applications requiring pH-indicator properties. For researchers and developers, a thorough understanding of these properties, backed by robust experimental evaluation, is essential for successful product formulation.

References

A Comparative Guide to Spectrophotometric and Chromatographic Analysis of Carminic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of carminic acid is crucial in various applications, from quality control of food and cosmetic products to pharmaceutical research. This guide provides a detailed comparison of two common analytical techniques: UV-Visible Spectrophotometry and High-Performance Liquid Chromatography (HPLC), supported by experimental data to aid in method selection and validation.

The selection of an appropriate analytical method depends on several factors, including the complexity of the sample matrix, the required sensitivity and selectivity, and the available instrumentation. While spectrophotometry offers a rapid and straightforward approach, HPLC provides higher specificity and is less susceptible to interference from other compounds in the sample.

Performance Comparison

The following table summarizes the key performance parameters for the quantification of this compound using spectrophotometric and HPLC methods. The data presented is a synthesis of findings from various validation studies.

ParameterSpectrophotometric MethodHigh-Performance Liquid Chromatography (HPLC)
Linearity (R²) 0.9997[1]0.9988 - 0.9999[1][2]
Linear Range 9.5 - 95.0 µg/mL[1]1.0 - 100 µg/mL
Accuracy (Recovery) 86.7 - 106.7%[3]90.4 - 96.2%
Precision (RSD) Not explicitly found in searches2.8 - 6.8%
Limit of Detection (LOD) 0.55 µg/mL[4]0.4 µg/mL
Limit of Quantification (LOQ) Not explicitly found in searches1.0 µg/mL

It has been observed that while both methods are suitable for the quantitative analysis of this compound, results from spectrophotometry may be slightly higher than those obtained by HPLC; however, this difference is often not statistically significant[1].

Experimental Protocols

Spectrophotometric Method

This method relies on the absorbance of light by this compound at a specific wavelength.

1. Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent such as deionized water or a buffer solution.

  • From the stock solution, prepare a series of standard solutions with concentrations ranging from approximately 5 to 100 µg/mL.

2. Sample Preparation:

  • For solid samples, accurately weigh a known amount of the homogenized sample and extract the this compound using a suitable solvent (e.g., 0.05 M NaOH).

  • For liquid samples, dilute as necessary to bring the this compound concentration within the linear range of the assay.

  • Centrifuge the sample extract to remove any particulate matter.

  • Filter the supernatant through a 0.45 µm filter.

3. Instrumental Analysis:

  • Set the spectrophotometer to a wavelength of 494 nm[1].

  • Use the solvent as a blank to zero the instrument.

  • Measure the absorbance of each standard and the prepared sample solution.

  • Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.

High-Performance Liquid Chromatography (HPLC) Method

This technique separates this compound from other components in a sample before quantification, providing higher selectivity.

1. Standard and Sample Preparation:

  • Follow the same procedure as for the spectrophotometric method to prepare standard and sample solutions.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column is commonly used[2].

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an acidic aqueous solution (e.g., formic acid or a phosphate buffer)[5]. The composition can be delivered isocratically or as a gradient.

  • Flow Rate: A flow rate of around 1.0 mL/min is generally employed.

  • Injection Volume: Typically 10-20 µL.

  • Detector: A photodiode array (PDA) or UV-Vis detector set at a wavelength between 280 nm and 520 nm.

3. Instrumental Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample solution.

  • Identify the this compound peak based on its retention time compared to the standards.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Visualizing the Workflow and Structure

To better illustrate the analytical processes and the molecule of interest, the following diagrams are provided.

G Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_spectro Spectrophotometry cluster_hplc HPLC Sample Sample (Solid or Liquid) Extraction Extraction/Dilution Sample->Extraction Filtration Centrifugation/Filtration Extraction->Filtration Spectro_Analysis Absorbance Measurement (494 nm) Filtration->Spectro_Analysis HPLC_Separation Chromatographic Separation (C18 Column) Filtration->HPLC_Separation Spectro_Quant Quantification via Calibration Curve Spectro_Analysis->Spectro_Quant HPLC_Detection Detection (UV-Vis/PDA) HPLC_Separation->HPLC_Detection HPLC_Quant Quantification via Peak Area HPLC_Detection->HPLC_Quant

Caption: A comparative workflow of spectrophotometric and HPLC analysis for this compound.

Caption: The chemical structure of this compound, highlighting the anthraquinone core and glucose moiety.

References

A Comparative Guide to Analytical Methods for Distinguishing Carminic Acid and 4-Aminocarminic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate differentiation and quantification of carminic acid and its synthetic derivative, 4-aminothis compound, is of paramount importance. While this compound, the principal coloring component of cochineal extract (E120), is an approved food additive in many regions, 4-aminothis compound is not and its presence can indicate adulteration or specific synthesis processes.[1][2] This guide provides a comparative overview of analytical techniques, complete with experimental data and detailed protocols, to effectively distinguish between these two compounds.

The primary analytical methods for separating and identifying this compound and 4-aminothis compound are High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA), UV-Vis Spectrophotometry, and various spectroscopic techniques. Each method offers distinct advantages in terms of sensitivity, selectivity, and ease of implementation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the most common analytical methods used to differentiate this compound and 4-aminothis compound.

Analytical MethodKey Distinguishing ParameterThis compound4-Aminothis compoundReference
HPLC-PDA Retention TimeVaries with methodVaries with method[3][4]
UV Absorbance Maxima (in acidic eluent)~492 nm~524 nm and ~561 nm[2][5]
UV-Vis Spectrophotometry Absorbance Maxima (Acidic pH ~2.0)Broad peak at ~490 nmMain peak at ~525 nm[1][6]
Absorbance Maxima (Alkaline pH ~12.5)Main peak at 565-570 nmMain peak at 570-575 nm[5][6]
¹H-qNMR Chemical Shift (ppm)Specific aromatic proton signalsDifferentiated by specific signal shifts[3][7]
FTIR Spectroscopy Infrared AbsorptionCharacteristic peaks for functional groupsDistinct peaks indicating the amine group[8]

Experimental Methodologies

Detailed protocols for the principal analytical techniques are provided below. These methodologies are based on established and validated methods from the scientific literature.

HPLC-PDA is a powerful technique for the separation and quantification of this compound and 4-aminothis compound. A novel approach utilizes relative molar sensitivity (RMS) with respect to an internal standard like caffeine, eliminating the need for certified reference materials of the analytes.[3][4]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a photodiode array detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 3.9 mm, 5 µm particle size) is commonly used.[1]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and a phosphate buffer (pH 6.0) at a ratio of 15:85 (v/v) can be employed.[1] Alternatively, a gradient of acetonitrile and formic acid has also been used.[9]

  • Flow Rate: A typical flow rate is 0.8 mL/min.[1]

  • Injection Volume: 20 µL.[1]

  • Detection: The PDA detector is set to monitor a range of wavelengths, with specific monitoring at 274 nm for quantification relative to caffeine, and scanning the visible range to observe the characteristic absorbance maxima of both compounds.[2][3]

  • Quantification: A method using relative molar sensitivities to caffeine has been developed. The RMS of this compound and 4-aminothis compound at 274 nm relative to caffeine is determined using ¹H-quantitative nuclear magnetic resonance spectroscopy (¹H-qNMR). This allows for accurate quantification without the need for individual analytical standards.[3][4] The differences in quantitative values obtained from this HPLC/PDA method and a direct ¹H-qNMR method were found to be less than 5% for this compound and 3% for 4-aminothis compound.[4]

Spectrophotometry offers a simpler and more rapid method for distinguishing between the two compounds based on their pH-dependent spectral characteristics.[1][6]

Experimental Protocol:

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • High pH Analysis (Quantitative): Dissolve 0.1 g of the dye sample in approximately 900 mL of deionized water. Adjust the pH to 12.50-12.60 using 1.0 N sodium hydroxide.[1]

    • Low pH Analysis (Qualitative): Take a 20 mL aliquot of the high pH solution and adjust the pH to 1.90-2.10.[6]

  • Analysis:

    • Scan the high pH solution from 700 to 400 nm. At this pH, this compound exhibits a main absorbance peak at 565-570 nm, while 4-aminothis compound has a major peak at 570-575 nm.[5][6]

    • Scan the low pH solution over the same range. Under acidic conditions, this compound shows a broad absorbance peak around 490 nm, whereas 4-aminothis compound has a main absorbance peak at approximately 525 nm.[1][6]

Other spectroscopic methods can provide further structural confirmation.

  • Fourier-Transform Infrared Spectroscopy (FTIR): This technique can clearly distinguish the amine group present in 4-aminothis compound, which is absent in this compound.[8]

  • Thin-Layer Chromatography-Surface-Enhanced Raman Spectroscopy (TLC-SERS): This combined technique allows for the separation of the components on a TLC plate followed by spectral differentiation using SERS, providing useful spectral markers to discern 4-aminothis compound from this compound.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-qNMR can be used for absolute quantification of this compound and can also be used to differentiate the two compounds based on the chemical shifts of their protons.[3][7]

Visualizations

The following diagrams illustrate the workflow for the analytical differentiation of this compound and 4-aminothis compound.

cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Identification Sample Test Sample Extraction Extraction/Dissolution Sample->Extraction pH_Adjust pH Adjustment (for Spectrophotometry) Extraction->pH_Adjust HPLC HPLC-PDA Extraction->HPLC Other Other Spectroscopic Methods (FTIR, NMR, etc.) Extraction->Other Spectro UV-Vis Spectrophotometry pH_Adjust->Spectro Data_HPLC Retention Time & UV-Vis Spectra HPLC->Data_HPLC Data_Spectro Absorbance Maxima at different pH Spectro->Data_Spectro Data_Other Spectral Fingerprints Other->Data_Other Conclusion Identification of this compound vs. 4-Aminothis compound Data_HPLC->Conclusion Data_Spectro->Conclusion Data_Other->Conclusion

Caption: General workflow for the analytical differentiation of this compound and 4-aminothis compound.

cluster_0 HPLC-PDA Method cluster_1 Spectrophotometric Method start Inject Sample separation C18 Column Separation start->separation detection PDA Detection (UV-Vis Spectra) separation->detection analysis Compare Retention Times & λmax detection->analysis result Compound Identification analysis->result start2 Prepare Acidic & Alkaline Solutions scan Scan UV-Vis Spectrum start2->scan analysis2 Compare Absorbance Maxima scan->analysis2 result2 Compound Identification analysis2->result2

Caption: Comparison of HPLC-PDA and Spectrophotometric experimental workflows.

References

A Comparative Guide: Carminic Acid vs. Haematoxylin as Histological Counterstains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of histology, the clear visualization of cellular structures is paramount for accurate interpretation and diagnosis. For over a century, haematoxylin has been the undisputed "king" of nuclear counterstains, forming the backbone of the ubiquitous Haematoxylin and Eosin (H&E) staining protocol.[1] However, the exploration of alternative dyes continues, driven by the need for stains with different properties, broader applications, and to address occasional shortages of haematoxylin.[2] One such alternative with a long history in histology is carminic acid, a natural dye with versatile staining capabilities.[3]

This guide provides an objective comparison of this compound and haematoxylin as histological counterstains, focusing on their performance, underlying mechanisms, and practical applications. While direct quantitative comparative studies are scarce, this guide synthesizes available data and protocols to aid researchers in making informed decisions for their specific experimental needs.

Introduction to the Contenders

Haematoxylin , a natural dye extracted from the heartwood of the logwood tree, Haematoxylum campechianum, is not a direct stain.[4] It must first be oxidized to hematein and then complexed with a metal mordant, most commonly an aluminum salt (alum), to form a cationic dye complex.[5][6] This complex, often referred to as "hemalum," has a high affinity for anionic components of the cell, primarily the phosphate groups of nucleic acids in the nucleus, staining them a characteristic blue to purple color.[5]

This compound is also a natural dye, derived from the cochineal insect (Dactylopius coccus).[3] Similar to haematoxylin, it is an anthraquinone derivative that requires a metal mordant, typically aluminum or iron salts, to act as a histological stain.[3][7] The resulting complex, known as carmine , can be used for various staining purposes, including the demonstration of nuclei, glycogen, and mucins, depending on the specific formulation.[7][8]

Performance Comparison: A Qualitative Assessment

Without direct quantitative experimental data from comparative studies, the performance of this compound and haematoxylin as nuclear counterstains is evaluated based on established histological practices and the known properties of the dyes.

FeatureHaematoxylin (as Hemalum)This compound (as Carmine/Carmalum)References
Target Specificity (Nuclear) High specificity for nuclear chromatin. Stains heterochromatin and nucleoli intensely.Good specificity for nuclei, but can also stain other structures like glycogen and mucins depending on the formulation.[5],[7],[8]
Staining Color Blue to purple.Red to deep red.[9],[3]
Staining Mechanism The cationic hematein-aluminum complex binds ionically to the anionic phosphate backbone of DNA.The carmine-aluminum complex binds to nuclei primarily through coordination bonds, with potential contributions from hydrogen bonds.[5],[8]
Protocol Complexity Standardized and widely used protocols (e.g., Harris, Mayer's) are well-established. Generally involves progressive or regressive staining, differentiation, and bluing steps.Various formulations exist (e.g., Carmalum, Best's Carmine, Mucicarmine) with different protocols. Can be a longer staining process depending on the method.[3],[5]
Versatility Primarily used as a nuclear counterstain. Can be paired with a wide variety of cytoplasmic counterstains.Versatile; can be formulated to specifically stain nuclei, glycogen (Best's carmine), or acidic mucins (mucicarmine).[7],[8]
Stability & Reproducibility Commercially available solutions are generally stable and provide reproducible results. Subject to gradual oxidation.Can show batch-to-batch variability. The preparation process, especially the use of heat, can affect the dye molecule and staining outcome.[8]
Common Applications Gold standard for routine H&E staining in histopathology. Nuclear counterstain in immunohistochemistry (IHC) and special stains.Alternative nuclear counterstain in IHC. Specific stain for glycogen and mucins.[3],[10]

Staining Mechanisms: A Molecular Perspective

Both haematoxylin and this compound rely on the principle of mordant dyeing, where a metal ion acts as a bridge between the dye molecule and the tissue component.

Haematoxylin Staining: The oxidized form of haematoxylin, hematein, forms a coordination complex with an aluminum ion (Al³⁺). This complex carries a net positive charge, allowing it to bind electrostatically to the negatively charged phosphate groups of the DNA backbone in the cell nucleus.

This compound Staining: this compound also forms a complex with aluminum ions. The binding to nuclear components is thought to occur through the formation of coordination bonds between the dye-metal complex and atoms within the chromatin, possibly supplemented by hydrogen bonds.[8] The versatility of this compound staining for different tissue components (glycogen, mucins) arises from different binding mechanisms, including hydrogen bonding and ionic interactions, depending on the specific formulation of the staining solution.[8]

Experimental Protocols

Below are representative protocols for Harris's Haematoxylin and a common this compound-based nuclear stain, Carmalum.

Harris's Haematoxylin Staining Protocol (Regressive Method)

Reagents:

  • Harris's Haematoxylin solution

  • 1% Acid Alcohol (1% HCl in 70% ethanol)

  • Scott's Tap Water Substitute (or other bluing agent)

  • Eosin Y solution (counterstain)

  • Ethanol (70%, 95%, 100%)

  • Xylene (or xylene substitute)

  • Mounting medium

Procedure:

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • Stain in Harris's Haematoxylin solution for 5-15 minutes.

  • Rinse in running tap water.

  • Differentiate in 1% acid alcohol for a few seconds to remove excess stain from the cytoplasm.

  • Rinse in running tap water.

  • Blue in Scott's tap water substitute for 1-2 minutes until nuclei turn a crisp blue.

  • Rinse in running tap water.

  • Counterstain with Eosin Y solution for 1-3 minutes.

  • Dehydrate through graded alcohols (70%, 95%, 100%).

  • Clear in xylene.

  • Mount with a permanent mounting medium.

Mayer's Carmalum Nuclear Staining Protocol

Reagents:

  • Mayer's Carmalum solution:

    • This compound: 1 g

    • Potassium alum (aluminum potassium sulfate): 10 g

    • Distilled water: 200 ml

    • Salicylic acid (optional, as a preservative): 0.2 g

  • Distilled water

  • Ethanol (70%, 95%, 100%)

  • Xylene (or xylene substitute)

  • Mounting medium

Preparation of Mayer's Carmalum Solution:

  • Dissolve the potassium alum in distilled water with gentle heating.

  • Add the this compound and continue to heat gently until dissolved.

  • Allow the solution to cool and filter.

  • Add salicylic acid if desired.

Procedure:

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • Stain in Mayer's Carmalum solution for 10-60 minutes. Staining time may need to be optimized depending on the tissue and desired intensity.

  • Rinse thoroughly in distilled water.

  • (Optional) A brief differentiation in acid alcohol can be used if overstaining occurs.

  • (Optional) A cytoplasmic counterstain can be applied.

  • Dehydrate through graded alcohols (70%, 95%, 100%).

  • Clear in xylene.

  • Mount with a permanent mounting medium.

Visualizing the Workflow and Mechanisms

To better illustrate the processes and interactions described, the following diagrams were generated using Graphviz.

G cluster_prep Stain Preparation cluster_staining Staining Process Haematoxylin Haematoxylin Hematein Hematein Haematoxylin->Hematein Oxidation Hemalum Complex Hemalum Complex Hematein->Hemalum Complex This compound This compound Carmine Complex Carmine Complex This compound->Carmine Complex Mordant (Alum) Mordant (Alum) Mordant (Alum)->Hemalum Complex Mordant (Alum)->Carmine Complex Tissue Section Tissue Section Hemalum Complex->Tissue Section Carmine Complex->Tissue Section Nuclear Staining (Blue/Purple) Nuclear Staining (Blue/Purple) Tissue Section->Nuclear Staining (Blue/Purple) Haematoxylin Nuclear Staining (Red) Nuclear Staining (Red) Tissue Section->Nuclear Staining (Red) This compound G cluster_haematoxylin Haematoxylin Staining Mechanism cluster_carminic This compound Staining Mechanism (Nuclear) H Haematoxylin He Hematein H->He Oxidation HC Cationic Hematein-Al³⁺ Complex (+) He->HC Al Al³⁺ (Mordant) Al->HC NS_H Stable Blue/Purple Nuclear Stain HC->NS_H Ionic Bonding DNA Anionic DNA (Phosphate Groups) (-) DNA->NS_H CA This compound CC Carmine-Al³⁺ Complex CA->CC Al_C Al³⁺ (Mordant) Al_C->CC NS_C Stable Red Nuclear Stain CC->NS_C Coordination Bonds Chromatin Chromatin Chromatin->NS_C G cluster_workflow General Histological Staining Workflow start Deparaffinize & Rehydrate Section stain Apply Primary Stain (Haematoxylin or this compound) start->stain rinse1 Rinse stain->rinse1 differentiate Differentiate (e.g., Acid Alcohol) rinse1->differentiate rinse2 Rinse differentiate->rinse2 blue Blueing (for Haematoxylin) rinse2->blue rinse3 Rinse blue->rinse3 counterstain Apply Counterstain (e.g., Eosin) rinse3->counterstain dehydrate Dehydrate counterstain->dehydrate clear Clear dehydrate->clear mount Mount clear->mount

References

evaluating the performance of different extraction solvents for carminic acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient extraction of carminic acid is paramount for its application in various industries, including pharmaceuticals, food, and cosmetics. This guide provides an objective comparison of the performance of different extraction solvents for this compound, supported by experimental data and detailed protocols.

This compound, a vibrant red anthraquinone pigment, is primarily sourced from the cochineal insect (Dactylopius coccus). The choice of extraction solvent significantly impacts the yield, purity, and overall efficiency of the extraction process. This guide evaluates conventional and modern extraction techniques, highlighting the performance of various solvent systems.

Performance of Extraction Solvents: A Quantitative Comparison

The efficiency of this compound extraction is heavily influenced by the solvent and the extraction method employed. Modern techniques such as Pressurized Liquid Extraction (PLE), Supercritical Fluid Extraction (SFE), Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE) have shown significant improvements in yield compared to conventional solid-liquid extraction methods.

Below is a summary of quantitative data from various studies, showcasing the performance of different solvent systems and extraction techniques.

Extraction MethodSolvent SystemTemperature (°C)Yield (%)Reference
Pressurized Liquid Extraction (PLE)Methanol/Water10042.4[1][2]
Pressurized Liquid Extraction (PLE)Ethanol/Water150Not Specified[1]
Supercritical Fluid Extraction (SFE)CO2Not Specified39.4[1][2]
Ultrasound-Assisted Extraction (UAE)Not SpecifiedNot Specified49.2[2]
Microwave-Assisted Extraction (MAE)Not SpecifiedNot Specified40.89[2]
Conventional Solid-Liquid ExtractionNot SpecifiedNot Specified18.5[1]
Conventional MethodNot SpecifiedNot Specified31.9[2]
Conventional Extraction (defatted)Water or EthanolNot Specified16.4[3]
Conventional Extraction (non-defatted)Water or EthanolNot Specified12.1[3]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline the key experimental protocols for this compound extraction and quantification.

Sample Preparation

Dried cochineal insects are the starting material for this compound extraction. The insects are typically ground into a fine powder to increase the surface area for solvent interaction.[4] For certain methods, a defatting step using an organic solvent like hexane may be employed to remove lipids and waxes, which can interfere with the extraction process.[4]

Conventional Solid-Liquid Extraction

A weighed amount of ground cochineal is mixed with a specific volume of the chosen solvent (e.g., water, ethanol, or a methanol/water mixture).[1][5] The mixture is then stirred or agitated for a defined period, often with the application of heat to enhance solubility.[3] Following extraction, the solid residue is separated from the liquid extract by filtration or centrifugation.

Ultrasound-Assisted Extraction (UAE)

In this method, the ground cochineal and solvent mixture is subjected to ultrasonic waves. The cavitation bubbles produced by ultrasound disrupt the insect's cell walls, facilitating the release of this compound into the solvent. Key parameters that are optimized include solvent volume, temperature, and irradiation time.[2]

Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and insect matrix, leading to a rapid extraction of this compound. The process is typically carried out in a closed vessel, and like UAE, parameters such as solvent volume, temperature, and irradiation time are optimized for maximum yield.[2]

Quantification of this compound

The concentration of this compound in the extracts is commonly determined using UV-Vis spectroscopy.[2] The absorbance of the extract is measured at a specific wavelength, and the concentration is calculated based on a calibration curve prepared with a this compound standard. High-Performance Liquid Chromatography (HPLC) is another powerful technique used for the separation and quantification of this compound and other related pigments in the extract.[5]

Experimental Workflow for Evaluating Extraction Solvents

The following diagram illustrates a typical workflow for the evaluation of different extraction solvents for this compound.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis A Cochineal Insects B Grinding A->B C Defatting (Optional) B->C D Solvent Selection (e.g., Water, Ethanol, Methanol) C->D F Extraction Process D->F E Extraction Method (Conventional, UAE, MAE) E->F G Filtration/Centrifugation F->G H This compound Extract G->H I Quantification (UV-Vis, HPLC) H->I J Data Analysis & Comparison I->J

This compound Extraction and Evaluation Workflow.

Signaling Pathways and Logical Relationships

The extraction of this compound does not involve signaling pathways in the biological sense. However, the logical relationship between the different stages of the extraction and evaluation process can be visualized as a decision-making and process flow. The experimental workflow diagram above illustrates this logical relationship, from sample preparation through to data analysis. The choice of solvent and extraction method directly influences the efficiency and outcome of the subsequent analytical steps.

References

A Comparative Purity Assessment of Commercial Carminic Acid Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of chemical standards is paramount to ensure the accuracy and reproducibility of experimental results. This guide provides a comparative analysis of the purity of commercial carminic acid standards, supported by experimental data from various analytical techniques. Detailed methodologies for the key analytical techniques are also presented to aid in the in-house assessment of this compound purity.

This compound, a natural anthraquinone C-glucoside, is widely used as a red colorant in the food, cosmetic, and pharmaceutical industries. In research, it is utilized in various assays and as a standard for analytical method development. However, the purity of commercially available this compound can vary significantly, potentially impacting experimental outcomes. This guide aims to shed light on the purity of this compound from different commercial sources and provide the necessary tools for researchers to assess the quality of their standards.

Comparative Purity Analysis

The purity of commercial this compound standards has been a subject of investigation, with studies revealing considerable variability. A key method for absolute purity determination is quantitative Nuclear Magnetic Resonance (qNMR), which provides a direct measurement of the analyte concentration against a certified reference material. Additionally, High-Performance Liquid Chromatography (HPLC) and spectrophotometry are commonly employed for purity assessment.

A study utilizing qNMR determined the purities of this compound from two different commercial suppliers, revealing a wide range from 25.3% to 92.9%.[1] This significant variation underscores the importance of verifying the purity of commercial standards. Another investigation of 18 commercial products documented four instances of mislabeling, where the product was not carmine as stated.[2][3] Furthermore, a historical analysis of carmine lots certified by the Biological Stain Commission showed that batches from the 1920s through the 1940s had significantly higher dye content than those from recent years, with extreme variability observed since 2000.[2][3]

The following table summarizes the reported purity of this compound from various sources. It is important to note that this data is compiled from different studies and direct comparison should be made with caution due to potential variations in methodologies and batches.

Analytical MethodSupplier/SourceReported Purity (%)Reference
Quantitative NMR (qNMR)Wako Pure Chemical Industries, Ltd.25.3 - 92.9[1]
Quantitative NMR (qNMR)San-Ei Gen F.F.I., Inc.25.3 - 92.9[1]
Spectrophotometry18 Commercial Products (unnamed)Highly Variable[2][3]
TitrimetryAldrich>90% (labeled), 87.0 ± 1.5% (determined)[4]

Experimental Protocols for Purity Assessment

To empower researchers to independently assess the purity of their this compound standards, this section provides detailed protocols for three common analytical methods: spectrophotometry, HPLC, and qNMR.

Spectrophotometric Method

This method is a relatively simple and accessible technique for the quantitative analysis of this compound. It relies on measuring the absorbance of a this compound solution at a specific wavelength.

Protocol:

  • Solution Preparation: Accurately weigh approximately 100 mg of the this compound standard and dissolve it in 30 mL of boiling 2N hydrochloric acid. After cooling, quantitatively transfer the solution to a 1000-mL volumetric flask and dilute to volume with water.

  • Spectrophotometric Measurement: Measure the absorbance of the solution in a 1 cm cuvette at the wavelength of maximum absorbance, which is approximately 494 nm, using water as a blank.

  • Purity Calculation: The percentage of this compound can be calculated using the following formula:

    Where:

    • A = Absorbance of the sample solution

    • W = Weight of the sample in mg

    • 1.39 = Absorbance of a 100 mg/1000 mL solution of pure this compound

High-Performance Liquid Chromatography (HPLC) Method

HPLC provides a more selective and accurate quantification of this compound, separating it from potential impurities.

Protocol:

  • Chromatographic Conditions:

    • Column: NovaPak C18

    • Mobile Phase: Methanol-phosphate buffer (pH 6.0) at a ratio of 15:85 (v/v)

    • Flow Rate: 0.8 mL/min

    • Injection Volume: 20 µL

    • Detection: Photodiode array (PDA) detector at 281 nm

  • Standard and Sample Preparation:

    • Prepare a stock standard solution of this compound of known concentration in the mobile phase.

    • Accurately weigh the commercial this compound standard and dissolve it in the mobile phase to a known concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Purity Calculation: The purity of the commercial standard is determined by comparing the peak area of this compound in the sample chromatogram to that of the standard chromatogram.

Quantitative NMR (qNMR) Method

qNMR is an absolute quantification method that does not require a this compound reference standard of known purity. Instead, it uses an internal standard of known concentration.

Protocol:

  • Sample Preparation:

    • Accurately weigh the this compound sample and a suitable internal standard (e.g., DSS-d6) into an NMR tube.

    • Dissolve the sample and internal standard in a known volume of a suitable deuterated solvent (e.g., D₂O).

  • NMR Measurement:

    • Acquire the ¹H NMR spectrum of the solution.

  • Purity Calculation: The purity of this compound is calculated from the ratio of the integral of a specific proton signal of this compound to the integral of a known number of protons of the internal standard.[1][5] The concentration of the internal standard itself should be traceable to a certified reference material (CRM) like potassium hydrogen phthalate.[1][5]

Biological Activity and Signaling Pathways of this compound

Recent studies have highlighted the biological activities of this compound, particularly its anti-inflammatory and antioxidant properties. Understanding the signaling pathways modulated by this compound is crucial for researchers in drug development.

This compound has been shown to mitigate inflammation and oxidative stress by targeting key signaling pathways:

  • NF-κB Signaling: this compound can block the nuclear factor-κB (NF-κB) signaling pathway, which is a central regulator of inflammation.[5][6] By inhibiting NF-κB, this compound can reduce the expression of pro-inflammatory cytokines.

  • MAPK Signaling: The mitogen-activated protein kinase (MAPK) signaling pathway is also involved in inflammatory responses. This compound has been found to attenuate inflammation by blocking this pathway.[6]

  • Nrf-2 Signaling: this compound can activate the nuclear factor erythroid 2-related factor 2 (Nrf-2) signaling pathway.[5][6] Nrf-2 is a key transcription factor that regulates the expression of antioxidant enzymes, thereby protecting cells from oxidative stress.

The following diagram illustrates the key signaling pathways modulated by this compound in its anti-inflammatory and antioxidant effects.

Carminic_Acid_Signaling Carminic_Acid This compound MAPK MAPK Pathway Carminic_Acid->MAPK inhibits NFkB NF-κB Pathway Carminic_Acid->NFkB inhibits Nrf2 Nrf-2 Pathway Carminic_Acid->Nrf2 activates Inflammatory_Stimuli Inflammatory Stimuli (e.g., Fructose) Oxidative_Stress Oxidative Stress Inflammatory_Stimuli->Oxidative_Stress induces Inflammatory_Stimuli->MAPK activates Inflammatory_Stimuli->NFkB activates Inflammation Inflammation Oxidative_Stress->Inflammation MAPK->Inflammation NFkB->Inflammation Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response

This compound's Anti-inflammatory and Antioxidant Signaling Pathways

Experimental Workflow for Purity Assessment

The following diagram outlines a logical workflow for assessing the purity of a commercial this compound standard.

Purity_Assessment_Workflow Start Receive Commercial This compound Standard Initial_Screening Initial Screening: Spectrophotometry Start->Initial_Screening Quantitative_Analysis Quantitative Analysis Initial_Screening->Quantitative_Analysis HPLC HPLC Analysis Quantitative_Analysis->HPLC High Specificity qNMR qNMR Analysis (Absolute Quantification) Quantitative_Analysis->qNMR High Accuracy Data_Comparison Compare Results with Supplier's Specification HPLC->Data_Comparison qNMR->Data_Comparison Decision Decision on Use Data_Comparison->Decision Accept Accept for Experimental Use Decision->Accept Purity Meets Requirements Reject Reject or Contact Supplier Decision->Reject Purity Discrepancy

Workflow for Assessing this compound Purity

References

Safety Operating Guide

Proper Disposal of Carminic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of carminic acid is a critical component of laboratory safety and chemical management. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound in accordance with general safety guidelines.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, gloves, and a lab coat.[1] In case of spills, avoid generating dust and clean up immediately.[1][2] For minor spills, use dry clean-up procedures; for larger spills, prevent the substance from entering drains or watercourses.[1]

Step-by-Step Disposal Procedures

The disposal of this compound must adhere to local, state, and federal regulations.[3][4] Always consult your institution's environmental health and safety (EHS) department for specific guidelines.

  • Waste Identification and Collection :

    • Solid this compound waste should be collected in a clearly labeled, sealed container.[1]

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.

    • Leave the chemical in its original container if possible.

  • Spill Management :

    • Minor Spills : For small amounts of dry this compound, carefully sweep or vacuum the material into a designated waste container, avoiding dust generation.[1][2] You can also dampen the solid material with water before transferring it to a suitable container.[5]

    • Major Spills : In the event of a large spill, evacuate the area and alert your institution's emergency responders. Prevent the spilled material from entering drains or waterways.[1]

  • Container Decontamination :

    • Empty containers that held this compound should be handled as hazardous waste as they may retain product residue.[3]

    • Decontaminate empty containers according to your institution's procedures before disposal or recycling.[1]

  • Final Disposal :

    • Surplus and non-recyclable solutions should be offered to a licensed disposal company.[6]

    • Acceptable disposal methods, to be carried out by licensed professionals, may include burial in a licensed landfill or incineration in a suitable apparatus, potentially mixed with a combustible material.[1]

    • Recycling may be an option for unused or uncontaminated this compound.[1][3]

Quantitative Data and Safety Information

ParameterInformationSource(s)
CAS Number 1260-17-9
Appearance Red crystalline powder[1]
Incompatibilities Strong oxidizing agents[1][2]
Hazardous Decomposition Carbon monoxide and carbon dioxide may form when heated to decomposition.[2][3]
Environmental Precautions Do not discharge into sewers or waterways.[1][4][6]

This compound Disposal Workflow

CarminicAcidDisposal cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_spill Spill Management cluster_disposal Final Disposal Route A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Collect Solid Waste in Labeled, Sealed Container A->B C Keep this compound Waste Separate from Other Chemicals B->C G Consult Institutional EHS Guidelines C->G D Spill Occurs E Minor Spill: Use Dry Cleanup, Avoid Dust D->E Small Scale F Major Spill: Evacuate & Alert EHS D->F Large Scale E->B F->G H Transfer to Licensed Waste Disposal Facility G->H I Methods: - Incineration - Licensed Landfill H->I

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Carminic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Carminic Acid, a natural dye commonly used in histology and for staining purposes. Adherence to these procedural steps is critical for minimizing risk and ensuring operational integrity.

Immediate Safety and Handling Protocols

This compound is a red crystalline powder that may cause eye, skin, and respiratory tract irritation.[1][2] While considered to have low hazard for usual industrial handling, proper personal protective equipment (PPE) and handling procedures are essential to prevent exposure and contamination.[1]

Engineering Controls: Facilities should be equipped with an eyewash station and a safety shower.[1] Use in a well-ventilated area is crucial to keep airborne concentrations low and to prevent the accumulation of dust.[1][3]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][4]To protect against dust particles and potential splashes that may cause eye irritation and staining.[1]
Skin Protection Appropriate protective gloves (e.g., nitrile or butyl rubber) and clean, body-covering clothing.[1][2][5]To prevent skin irritation and dermatitis from prolonged or repeated contact.[1]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[1][4] A particulate respirator (NIOSH type N95 or better) is recommended where dust is present.[2]To avoid inhalation of dust which can cause respiratory tract irritation.[1]

Handling Procedures:

  • Wash hands thoroughly after handling and before eating.[1]

  • Minimize dust generation and accumulation during handling.[1]

  • Avoid all personal contact, including inhalation and ingestion.[1][3]

  • Do not eat, drink, or smoke in areas where this compound is handled.[3]

  • Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible materials such as strong oxidizers.[1][2]

Occupational Exposure Limits

While no specific Threshold Limit Value (TLV) has been established for this compound, airborne concentrations should be kept as low as practically possible.[3] The following are permissible exposure limits for nuisance dust, which can serve as a guideline.

Regulatory BodyExposure Limit TypeConcentration
US OSHA (PELs) - Table Z3 Respirable fraction5 mg/m³
US OSHA (PELs) - Table Z3 Total dust15 mg/m³
US - Hawaii Air Contaminant Limits Respirable fraction5 mg/m³
US - Hawaii Air Contaminant Limits Total dust10 mg/m³
US - Oregon (PELs) - (Z3) Total dust10 mg/m³
Data sourced from Santa Cruz Biotechnology, Inc. Safety Data Sheet.[3]

Spill and Disposal Plan

Immediate and proper cleanup of spills is necessary to prevent the generation of airborne dust.[1]

Spill Response:

  • Evacuate and Ventilate: Alert personnel in the area and ensure adequate ventilation.

  • Utilize Proper PPE: Wear the protective clothing, gloves, safety glasses, and dust respirator as outlined above.[3]

  • Clean-up: Use dry clean-up procedures such as sweeping, shoveling, or vacuuming (with an explosion-proof machine) to avoid generating dust.[3] For small spills, you can dampen the solid material with water before transferring it to a suitable container.[6]

  • Containment: Place the spilled material into a clean, dry, sealable, and labeled container for disposal.[3]

  • Decontamination: Wash the spill area down with soap and water, preventing runoff into drains.[6]

Disposal: All waste, including contaminated PPE and cleaning materials, must be handled in accordance with local, state, and federal regulations.[3] Do not discharge into sewers or waterways.[3] Place waste in a suitable, labeled disposal container.[1]

Workflow for Handling this compound

The following diagram outlines the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

G cluster_prep Preparation cluster_handling Handling & Storage cluster_cleanup Spill & Disposal A Review SDS B Assess Risks A->B C Don PPE (Goggles, Gloves, Lab Coat, Respirator) B->C D Work in Ventilated Area (e.g., Fume Hood) C->D Proceed to Handling E Weigh & Handle with Care (Minimize Dust) D->E F Store in Cool, Dry Place (Tightly Sealed Container) E->F After Use I Collect Waste (Contaminated PPE, Spilled Material) E->I After Use K Doff PPE G Spill Occurs H Follow Spill Protocol (Evacuate, Ventilate, Clean Up) G->H H->I J Dispose of Waste (Follow Regulations) I->J J->K L Wash Hands Thoroughly K->L

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Carminic Acid
Reactant of Route 2
Carminic Acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。